2-Chloro-2-methylbutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIHJHMEQZAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060484 | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-36-5 | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANE, 2-CHLORO-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-2-methylbutane chemical and physical properties
An In-depth Technical Guide to 2-Chloro-2-methylbutane
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (tert-amyl chloride), a significant tertiary alkyl halide. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers core identification data, detailed physical and chemical characteristics, spectroscopic information, and experimental protocols. The guide also illustrates key reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding of its behavior.
Introduction
This compound, also commonly known as tert-amyl chloride, is a halogenated alkane with the chemical formula C₅H₁₁Cl.[1][2] As a tertiary alkyl halide, the chlorine atom is bonded to a tertiary carbon, a structural feature that profoundly influences its chemical reactivity.[3] This structure makes it an excellent substrate for unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions, primarily due to the stability of the tertiary carbocation intermediate formed during these processes.[3][4] Its primary applications include use as a solvent, in organic synthesis, as a catalytic agent, and as a petrochemical additive.[4][5]
Identification and Nomenclature
Clear identification is critical in chemical research. This compound is cataloged under various identifiers across chemical databases.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Common Synonyms | tert-Amyl chloride, tert-Pentyl chloride, 2-Methyl-2-chlorobutane[1][6] |
| CAS Number | 594-36-5[1][2][7] |
| Molecular Formula | C₅H₁₁Cl[1][2][4] |
| Molecular Weight | 106.59 g/mol [1][2][4] |
| InChI Key | CRNIHJHMEQZAAS-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCC(C)(C)Cl[1] |
Physical Properties
This compound is a colorless, clear, and highly flammable liquid at room temperature.[4][8] Its physical characteristics are summarized below.
| Property | Value |
| Appearance | Colourless liquid[4] |
| Melting Point | -73 °C[4][5][9] |
| Boiling Point | 85-86 °C[4][5][10] |
| Density | 0.866 g/mL at 25 °C[4][5] |
| Refractive Index (n20/D) | 1.405[4][9] |
| Flash Point | -10 °C (14 °F)[5] |
| Vapor Pressure | 73.3 mmHg at 25 °C[10] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ethyl ether[4][5][10] |
| Dielectric Constant | 9.30[8][9] |
Chemical Properties and Reactivity
Stability and Incompatibility
The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[4][8] Purification methods typically used for other alkyl chlorides can lead to decomposition.[4][11] Unsaturated contaminants can be removed by chlorination in bright light, followed by distillation.[4]
Reactivity Profile
As a tertiary alkyl halide, this compound readily undergoes reactions that proceed through a stable tertiary carbocation intermediate.
-
Sₙ1 Reactions : It is a classic substrate for Sₙ1 reactions. For instance, its solvolysis and hydrolysis have been studied to evaluate the influence of solvent and molecular structure on reaction rates.[4] The reaction with a nucleophile begins with the slow departure of the chloride leaving group to form a planar tert-amyl carbocation, which is then rapidly attacked by the nucleophile from either face.
-
E1 Reactions : In the presence of a weak base, this compound can undergo an E1 elimination reaction, which competes with the Sₙ1 pathway. This involves the formation of the same carbocation intermediate, followed by the removal of a proton from an adjacent carbon to form an alkene.
Below is a diagram illustrating the central role of the carbocation intermediate in both Sₙ1 and E1 pathways.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopic Method | Key Features |
| Infrared (IR) Spectroscopy | C-H stretching vibrations are expected around 3000-2800 cm⁻¹. A characteristic peak for the C-Cl bond stretching vibration typically appears in the range of 800-600 cm⁻¹.[12][13] |
| ¹H NMR Spectroscopy | The spectrum is expected to show distinct signals for the methyl and ethyl protons. The exact chemical shifts would depend on the solvent used, but generally, one would observe a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the two methyl groups attached to the tertiary carbon. |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and various fragmentation patterns characteristic of the compound's structure.[6][14] |
Experimental Protocols
Synthesis of this compound via Sₙ1 Reaction
This protocol details the synthesis from 2-methyl-2-butanol (B152257) (tert-amyl alcohol) and concentrated hydrochloric acid.[15][16][17] The reaction proceeds via an Sₙ1 mechanism.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated (12 M) hydrochloric acid (HCl)
-
Saturated sodium chloride (NaCl) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Simple distillation apparatus
Procedure:
-
Reaction Setup : In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated (12 M) HCl.[16][17]
-
Reaction : Gently swirl the funnel without the stopper for approximately 1 minute to mix the reactants.[15][16] Stopper the funnel, invert, and vent frequently to release pressure. Shake the funnel for several minutes to ensure the reaction goes to completion.[15][17]
-
Phase Separation : Allow the mixture to stand until two distinct layers form. The upper, less dense layer is the organic product.[15]
-
Washing :
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of saturated aqueous NaCl solution.[15] Separate and discard the aqueous layer.
-
Add 10 mL of cold 5% aqueous NaHCO₃ solution to neutralize any remaining acid. Swirl gently without the stopper until effervescence ceases, then stopper and shake, venting frequently.[15] Separate and discard the aqueous layer.
-
Wash with 10 mL of water, followed by a final wash with 10 mL of saturated aqueous NaCl.[15]
-
-
Drying : Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or calcium chloride.[15][17] Swirl intermittently for 5-10 minutes.
-
Purification : Decant the dried liquid into a round-bottom flask and perform a simple distillation, collecting the fraction that boils between 82-85 °C.[15]
The following diagram outlines the synthesis and purification workflow.
Reaction Mechanism Diagrams
The synthesis follows an Sₙ1 mechanism, with a competing E1 pathway.
Sₙ1 Mechanism: The hydroxyl group of the alcohol is protonated by HCl to form a good leaving group (water). The departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.
E1 Mechanism (Side Reaction): The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene, leading to elimination byproducts.
Safety and Handling
This compound is a hazardous substance that requires careful handling. It is a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[10]
| Hazard Information | Details |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK). |
| Storage Class | Flammable liquids (Storage Class 3) |
References
- 1. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 594-36-5 | Benchchem [benchchem.com]
- 4. This compound | 594-36-5 [chemicalbook.com]
- 5. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. This compound [stenutz.eu]
- 10. chembk.com [chembk.com]
- 11. This compound CAS#: 594-36-5 [m.chemicalbook.com]
- 12. brainly.com [brainly.com]
- 13. (Solved) - Analyze the infrared spectra for 2-chloro-2-methyl butane FIND... (1 Answer) | Transtutors [transtutors.com]
- 14. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. studylib.net [studylib.net]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
An In-depth Technical Guide to 2-Chloro-2-methylbutane
This technical guide provides a comprehensive overview of 2-chloro-2-methylbutane, a significant chemical compound in organic synthesis and various industrial applications. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physical and spectroscopic properties, and outlines a standard experimental protocol for its synthesis.
Chemical Identifiers and Synonyms
This compound is known by several names and is cataloged under various chemical registry numbers. These identifiers are crucial for accurate documentation and database searches in scientific literature and chemical inventories.
| Identifier Type | Value |
| CAS Registry Number | 594-36-5[1][2][3][4] |
| IUPAC Name | This compound[2] |
| Synonyms | tert-Amyl chloride, tert-Pentyl chloride, 2-Methyl-2-chlorobutane, 1,1-Dimethylpropyl chloride[1][3][5] |
| Molecular Formula | C5H11Cl[1][2][3][4] |
| InChI | InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3[1][2][3] |
| InChIKey | CRNIHJHMEQZAAS-UHFFFAOYSA-N[1][2][3] |
| Canonical SMILES | CCC(C)(C)Cl[1][2] |
| EC Number | 209-836-2[2] |
| Beilstein/REAXYS Number | 1696930 |
| PubChem Substance ID | 24856728 |
Physicochemical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic properties of this compound, which are essential for its handling, characterization, and use in experimental settings.
Physical Properties
| Property | Value |
| Molecular Weight | 106.59 g/mol [1][4] |
| Appearance | Colorless liquid[6][7] |
| Boiling Point | 85-86 °C[6][7][8] |
| Melting Point | -73 °C[1][6][8] |
| Density | 0.866 g/mL at 25 °C[6] |
| Refractive Index | n20/D 1.405 |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ethyl ether[6][8] |
| Flash Point | -10 °C (14 °F) - closed cup[8] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds.
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Spectra available[5][9][10] |
| ¹³C NMR | Spectra available[5] |
| Infrared (IR) | Spectra available[3][9] |
| Mass Spectrometry (MS) | Spectra available from Gas Chromatography-Mass Spectrometry (GC-MS)[3][5][11][12][13] |
| Raman Spectroscopy | Spectrum available[5] |
Experimental Protocol: Synthesis of this compound
This section details a common laboratory procedure for the synthesis of this compound via an SN1 reaction, starting from 2-methyl-2-butanol (B152257) and concentrated hydrochloric acid.[14][15][16][17]
Materials and Reagents
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL and 500 mL)
-
Distillation apparatus
Procedure
-
Reaction Setup : In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.[16][17]
-
Reaction : Gently swirl the mixture without the stopper for approximately one minute. Then, stopper the funnel, invert it, and vent to release any pressure buildup. Shake the funnel for about five minutes, venting intermittently.[14][16][17]
-
Phase Separation : Allow the mixture to stand until two distinct layers form. The upper layer is the organic layer containing the product.[14][15]
-
Washing :
-
Separate the layers, retaining the organic layer.
-
Wash the organic layer with 10 mL of water.[17]
-
Next, wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the effervescence of CO2, then stopper and shake, venting frequently.[16][17]
-
Finally, wash the organic layer with 10 mL of saturated sodium chloride solution to help remove dissolved water.[15]
-
-
Drying : Transfer the organic layer to a 50 mL Erlenmeyer flask and add anhydrous calcium chloride pellets to dry the product. Swirl the flask intermittently for about 15 minutes.[14][17]
-
Purification : Decant the dried liquid into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 82-85 °C.[15]
-
Analysis : The identity and purity of the collected this compound can be confirmed using spectroscopic methods such as GC-MS, IR, and NMR spectroscopy.[14][18]
Workflow and Reaction Pathway Visualization
The following diagrams illustrate the synthesis workflow and the underlying chemical reaction mechanism.
Caption: Workflow for the synthesis and purification of this compound.
Caption: The SN1 reaction mechanism for the formation of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | 594-36-5 [chemicalbook.com]
- 7. Manufacturers of this compound, 98%, CAS 594-36-5, C 2935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 8. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Solved SN1- Synthesis of this compound Spectra | Chegg.com [chegg.com]
- 10. This compound(594-36-5) 1H NMR [m.chemicalbook.com]
- 11. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(594-36-5) MS [m.chemicalbook.com]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. studylib.net [studylib.net]
- 17. Preparation of this compound [chemistry.gravitywaves.com]
- 18. scribd.com [scribd.com]
Synthesis of 2-Chloro-2-methylbutane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the synthesis mechanism of 2-chloro-2-methylbutane, a key intermediate in various organic syntheses. This document outlines the prevalent SN1 reaction mechanism, comprehensive experimental protocols, and extensive data analysis to support research and development in the pharmaceutical and chemical industries.
Core Synthesis Mechanism: SN1 Reaction
The primary route for the synthesis of this compound is the reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The stability of the tertiary carbocation intermediate is the driving force for this pathway.
The mechanism unfolds in three key steps:
-
Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-butanol is a poor leaving group. In the presence of a strong acid like hydrochloric acid, the hydroxyl group is protonated to form a good leaving group, water.[1]
-
Formation of a Tertiary Carbocation: The protonated alcohol dissociates, leading to the formation of a stable tertiary carbocation and a water molecule. This is the rate-determining step of the reaction.[2][3]
-
Nucleophilic Attack: The chloride ion from hydrochloric acid, acting as a nucleophile, attacks the electron-deficient carbocation to form the final product, this compound.[3]
This reaction is particularly effective for tertiary alcohols as they form the most stable carbocations, minimizing the likelihood of rearrangement reactions that can occur with primary and secondary alcohols.[1]
Quantitative Data Summary
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Methyl-2-butanol | 88.15 | 102 | 0.805 |
| This compound | 106.59 | 85-86 | 0.866 |
Table 2: Reported Yields for the Synthesis of this compound
| Reactants | Reaction Conditions | Reported Yield (%) | Reference |
| 5 mL of 2-methyl-2-butanol and 10 mL of concentrated 12M HCl | Not specified | 57.6 | [4] |
| 5 mL of 2-methyl-2-butanol and 10 mL of concentrated 12M HCl | Not specified | 29.16 | [5] |
Note: The variability in reported yields can be attributed to differences in reaction time, temperature, and purification techniques.
Detailed Experimental Protocols
The following is a synthesized protocol based on established laboratory procedures for the synthesis of this compound.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride or magnesium sulfate
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (optional, for further purification)
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.
-
Reaction: Gently swirl the mixture in the separatory funnel for approximately one minute without the stopper to release any initial pressure buildup. Then, stopper the funnel and shake for 5-10 minutes, venting frequently by inverting the funnel and opening the stopcock to release the pressure from the evolved gases.[1][6]
-
Separation of Layers: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product, this compound, and the lower layer is the aqueous phase.
-
Washing the Organic Layer:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of water. Shake and vent the funnel, then separate and discard the aqueous layer.
-
Neutralize any remaining acid by washing the organic layer with two 20 mL portions of 5% sodium bicarbonate solution. Be cautious as this will evolve carbon dioxide gas, so vent frequently.[1]
-
Perform a final wash with 20 mL of saturated sodium chloride solution to help remove dissolved water from the organic layer.[6]
-
-
Drying the Product: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent, such as anhydrous calcium chloride or magnesium sulfate, and swirl the flask. Continue adding small portions of the drying agent until it no longer clumps together, indicating that the product is dry.
-
Isolation of the Final Product: Decant or filter the dried liquid into a pre-weighed flask to determine the final yield. For higher purity, the product can be further purified by simple distillation, collecting the fraction that boils between 82-85°C.[6]
Spectroscopic Data for Product Characterization
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.55 | Singlet | 6H | Two methyl groups (-CH₃) at C2 |
| ~1.75 | Quartet | 2H | Methylene group (-CH₂) at C3 |
| ~1.00 | Triplet | 3H | Methyl group (-CH₃) at C4 |
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~70 | C2 (quaternary carbon bonded to Cl) |
| ~36 | C3 (methylene carbon, -CH₂) |
| ~30 | C1 & C2-methyls (methyl carbons, -CH₃) |
| ~9 | C4 (methyl carbon, -CH₃) |
Table 5: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2970-2850 | C-H stretch | Alkane |
| 1465 | C-H bend | Alkane |
| 1380 | C-H bend | Alkane |
| 800-600 | C-Cl stretch | Alkyl Halide |
The absence of a broad peak around 3200-3600 cm⁻¹ (characteristic of an O-H stretch) in the IR spectrum of the product confirms the conversion of the alcohol to the alkyl halide.[7]
Mandatory Visualizations
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved The synthesis of this compound by reaction | Chegg.com [chegg.com]
- 5. the synthesis of this compound by reaction | Chegg.com [chegg.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. brainly.com [brainly.com]
SN1 reaction kinetics of tertiary alkyl halides
An In-depth Technical Guide to the SN1 Reaction Kinetics of Tertiary Alkyl Halides
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction kinetics of tertiary alkyl halides. It covers the core mechanistic principles, factors influencing reaction rates, quantitative kinetic data, and detailed experimental protocols for kinetic analysis.
Introduction to the SN1 Reaction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, particularly for substrates that can form stable carbocation intermediates, such as tertiary alkyl halides.[1] The designation "SN1" signifies a S ubstitution, N ucleophilic, U nimolecular reaction, indicating that the rate-determining step involves a single molecule.[1][2] This reaction is characterized by a stepwise mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile.[3] Understanding the kinetics of this reaction is critical in synthetic chemistry and drug development for predicting reaction outcomes and optimizing conditions.
Core Kinetics and Mechanism
The SN1 reaction proceeds via a multi-step mechanism, which dictates its kinetic behavior. The overall process can be broken down into two or three key steps, depending on the nature of the nucleophile.
The SN1 Rate Law
A key feature of the SN1 reaction is its first-order kinetics.[2] The reaction rate is dependent only on the concentration of the alkyl halide (the substrate) and is independent of the concentration of the nucleophile.[4][5] The rate law is expressed as:
Rate = k[R-X]
Where:
-
k is the first-order rate constant.
-
[R-X] is the concentration of the tertiary alkyl halide.
This unimolecular dependency arises because the slowest step of the reaction, the formation of the carbocation, involves only the substrate molecule.[2][6]
Mechanistic Steps
The mechanism for the solvolysis of a tertiary alkyl halide, such as tert-butyl chloride, involves the following steps:
-
Step 1: Formation of a Carbocation (Rate-Determining) : The carbon-halogen bond breaks heterolytically, with the leaving group departing with the electron pair. This slow step forms a planar carbocation intermediate.[2][7]
-
Step 2: Nucleophilic Attack : A nucleophile rapidly attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which can lead to a mixture of enantiomers if the starting material is chiral at the reacting center.[2]
-
Step 3: Deprotonation (if necessary) : If the nucleophile is a neutral molecule (like water or an alcohol), a final, rapid deprotonation step occurs to yield the final product.[3]
The logical flow of this mechanism is visualized below.
References
- 1. studylib.net [studylib.net]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. Evidence for different types of water participation in the solvolysis of 1-adamantyl, tert-butyl, and methyl chlorides from density functional theory computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. amherst.edu [amherst.edu]
- 7. books.rsc.org [books.rsc.org]
Stability and Degradation of 2-Chloro-2-methylbutane: A Technical Guide
An In-depth Examination of the Chemical Stability and Degradation Pathways of a Key Tertiary Alkyl Halide for Researchers, Scientists, and Drug Development Professionals.
Introduction
2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a tertiary alkyl halide that serves as a valuable reagent and intermediate in organic synthesis, including in the development of pharmaceutical compounds. Its utility is intrinsically linked to its chemical stability and reactivity. As a tertiary alkyl halide, its degradation is primarily governed by nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The propensity for this compound to form a relatively stable tertiary carbocation intermediate is the cornerstone of its reactivity and dictates the pathways through which it degrades.[1][2] Understanding these degradation pathways, the resulting products, and the kinetics of these reactions is crucial for controlling reaction outcomes, ensuring product purity, and establishing stable storage conditions.
This technical guide provides a comprehensive overview of the stability of this compound, detailing its principal degradation routes, the factors influencing these pathways, and relevant experimental protocols for their investigation.
Core Degradation Pathways
The degradation of this compound predominantly proceeds through two competing mechanisms: nucleophilic substitution (SN1) and elimination (E1 and E2). The reaction conditions, particularly the nature of the solvent and the strength of the base, play a critical role in determining the predominant pathway.
Nucleophilic Substitution (SN1) Pathway: Solvolysis and Hydrolysis
In the presence of a nucleophilic solvent (solvolysis) or water (hydrolysis), this compound readily undergoes a unimolecular nucleophilic substitution (SN1) reaction.[3][4] This is a two-step mechanism initiated by the slow, rate-determining dissociation of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion.[2] The carbocation is then rapidly attacked by the nucleophile (e.g., water, alcohol) to yield the substitution product.[2] In the case of hydrolysis, the final product is 2-methyl-2-butanol.[2][5]
The rate of the SN1 reaction is primarily dependent on the concentration of the alkyl halide and is independent of the nucleophile's concentration.[6] The stability of the tertiary carbocation intermediate is a key factor driving this pathway.[2]
Elimination (E1 and E2) Pathways: Formation of Alkenes
Elimination reactions of this compound result in the formation of alkenes through the removal of a hydrogen chloride (HCl) molecule. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.
-
E1 Mechanism: The E1 pathway competes with the SN1 reaction as it shares the same initial rate-determining step: the formation of the tertiary carbocation.[7] Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to a weak base (often the solvent) to form a double bond. This results in a mixture of the more substituted (and generally more stable) alkene, 2-methyl-2-butene (B146552), and the less substituted alkene, 2-methyl-1-butene (B49056).[8]
-
E2 Mechanism: The E2 mechanism is a one-step, concerted reaction that is favored by the presence of a strong, non-nucleophilic base.[3][9] The base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine atom, while simultaneously the carbon-chlorine bond breaks and a double bond is formed.[3] The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.
-
Zaitsev's Rule: With a small, strong base such as potassium hydroxide (B78521) (KOH), the major product is the more thermodynamically stable, more substituted alkene: 2-methyl-2-butene.[3][9]
-
Hofmann's Rule: With a sterically hindered, bulky base like potassium tert-butoxide (t-BuOK), the major product is the less substituted, less sterically hindered alkene: 2-methyl-1-butene.[10]
-
Quantitative Degradation Data
The rate of degradation of this compound is significantly influenced by the solvent, temperature, and the specific degradation pathway. The following tables summarize available quantitative data.
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| 80% Aqueous Ethanol (B145695) | 25 | 1.53 x 10⁻⁵ | [11] |
| Base | Solvent | Major Product | Minor Product | Product Ratio (Major:Minor) | Reference |
| Sodium Hydroxide (NaOH) | Not specified | 2-methyl-2-butene | 2-methyl-1-butene | A predominates | [12] |
| Potassium tert-butoxide (t-BuOK) | Not specified | 2-methyl-1-butene | 2-methyl-2-butene | B predominates | [12] |
| Potassium Hydroxide (KOH) | Aqueous | 2-methyl-2-butene | 2-methyl-1-butene | Not specified | [3][9] |
Other Potential Degradation Pathways
While SN1 and elimination reactions are the primary degradation routes under common laboratory conditions, other pathways such as thermal and photodegradation may also contribute to the decomposition of this compound.
Thermal Degradation
Alkyl halides can undergo thermal decomposition, often through elimination reactions to form alkenes and hydrogen halides. For some alkyl chloroformates, thermal decomposition can lead to the formation of chloroalkanes.[2] The thermal decomposition of alkyl iodides on aluminum surfaces proceeds via carbon-halogen bond cleavage followed by β-hydride elimination.[13] Specific quantitative data on the thermal degradation of this compound is limited, but it is expected to be stable at moderate temperatures. High temperatures would likely favor elimination to yield 2-methyl-2-butene and 2-methyl-1-butene.
Photodegradation
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability and degradation of this compound.
Protocol 1: Kinetic Study of Solvolysis (SN1 Reaction) by Titration
This protocol is adapted from the study of the hydrolysis of tert-butyl chloride and can be used to determine the first-order rate constant of the solvolysis of this compound.[16][17]
Objective: To determine the rate constant for the solvolysis of this compound in an aqueous acetone (B3395972) or ethanol solution.
Materials:
-
This compound
-
Acetone or Ethanol (reagent grade)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Bromothymol blue or another suitable pH indicator
-
Erlenmeyer flasks
-
Pipettes and burette
-
Stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 0.1 M in acetone).
-
Prepare the aqueous solvent mixture (e.g., 50:50 water:acetone by volume).
-
In an Erlenmeyer flask, place a known volume of the aqueous solvent mixture.
-
Add a few drops of the pH indicator. The solution should be at the desired reaction temperature, maintained by a water bath.
-
Add a small, precise volume of the standardized NaOH solution to the flask. The solution should turn blue (basic).
-
At time t=0, rapidly add a known volume of the this compound stock solution to the flask and start the stopwatch. Swirl to mix thoroughly.
-
Record the time it takes for the solution to turn from blue to yellow/green, indicating that the added NaOH has been neutralized by the HCl produced during the reaction.
-
Immediately add another precise aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several aliquots to obtain a series of time and concentration data points.
-
The concentration of this compound at each time point can be calculated based on the amount of HCl produced, which is equivalent to the amount of NaOH consumed.
-
A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line for a first-order reaction, with the slope being equal to the negative of the rate constant (-k).
Protocol 2: Determination of Elimination Product Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for analyzing the product mixture from the elimination reaction of this compound.[10][18]
Objective: To quantify the relative amounts of 2-methyl-2-butene and 2-methyl-1-butene formed from the E2 reaction of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK)
-
Ethanol or tert-butanol (B103910) (as solvent)
-
Reflux apparatus
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standards of 2-methyl-2-butene and 2-methyl-1-butene
-
Suitable organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chosen base (e.g., KOH in ethanol) and add this compound.
-
Reaction: Heat the mixture under reflux for a specified period to allow the elimination reaction to proceed.
-
Product Isolation: After cooling, isolate the volatile alkene products by simple distillation directly from the reaction mixture.[19] Collect the distillate in a receiver cooled in an ice bath to minimize evaporation of the low-boiling point products.
-
Sample Preparation for GC-MS: The collected distillate can be directly analyzed or, for better separation from the solvent, can be extracted with a low-boiling organic solvent like diethyl ether. The organic layer is then dried over an anhydrous drying agent.
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample into the GC-MS.
-
Use a capillary column suitable for separating volatile hydrocarbons (e.g., a non-polar or weakly polar column).
-
Set an appropriate temperature program for the GC oven to separate 2-methyl-1-butene (bp 31 °C) and 2-methyl-2-butene (bp 38 °C).[10]
-
The mass spectrometer will detect the separated components, and the resulting mass spectra can be used to confirm the identity of each isomer by comparing them to the spectra of authentic standards and library data.
-
The relative peak areas in the gas chromatogram can be used to determine the product ratio of the two alkene isomers. For more accurate quantification, calibration curves with standard solutions of each isomer should be prepared.
-
Visualizations of Pathways and Workflows
References
- 1. LON-CAPA Sn2 [s10.lite.msu.edu]
- 2. Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. The solvolysis of 2-chloro-2-methyl propane in aqueous acetone is given b.. [askfilo.com]
- 4. Solved 6. The solvolysis reaction of this compound | Chegg.com [chegg.com]
- 5. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
- 6. Solved 3. The hydrolysis of this compound in | Chegg.com [chegg.com]
- 7. LON-CAPA Sn2 [s10.lite.msu.edu]
- 8. brainly.com [brainly.com]
- 9. 2-chloro-2-methyl butane, on reaction with aq. KOH gives X as the maj - askIITians [askiitians.com]
- 10. Experiment 6: Elimination Reactions Investigation of | Chegg.com [chegg.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. When this compound is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]
- 13. Photocatalytic oxidation for degradation of VOCs [scirp.org]
- 14. Study on photocatalytic degradation of several volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Removal of Indoor Volatile Organic Compounds via Photocatalytic Oxidation: A Short Review and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. amherst.edu [amherst.edu]
- 17. brainly.com [brainly.com]
- 18. researchgate.net [researchgate.net]
- 19. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
Spectroscopic Analysis of 2-Chloro-2-methylbutane: A Technical Guide
This guide provides an in-depth interpretation of the mass spectrometry (MS), carbon-13 nuclear magnetic resonance (¹³C NMR), and proton nuclear magnetic resonance (¹H NMR) data for 2-chloro-2-methylbutane. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry of this compound is typically performed using electron ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments, providing valuable information about the molecule's structure and connectivity.
Experimental Protocol:
-
Instrument: A magnetic sector or quadrupole mass spectrometer.
-
Ionization Method: Electron Ionization (EI).[1]
-
Ionization Energy: 75 eV.[2]
-
Sample Inlet: Gas chromatography (GC) or direct infusion probe.
Data Presentation:
The mass spectrum of this compound is characterized by a series of peaks, with the most intense peak designated as the base peak (100% relative intensity). The molecular ion peak is often weak or absent due to the instability of the tertiary alkyl halide.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 108 | < 1 | [M+2]⁺• (containing ³⁷Cl) |
| 106 | < 1 | [M]⁺• (containing ³⁵Cl) |
| 93 | 5.7 | [M - CH₃]⁺ (containing ³⁷Cl) |
| 91 | 18.5 | [M - CH₃]⁺ (containing ³⁵Cl) |
| 77 | 100.0 | [C₅H₉]⁺ |
| 71 | 95.2 | [C₅H₁₁]⁺ |
| 65 | 2.4 | [C₄H₅Cl]⁺• (containing ³⁷Cl) |
| 63 | 7.1 | [C₄H₅Cl]⁺• (containing ³⁵Cl) |
| 55 | 89.5 | [C₄H₇]⁺ |
| 43 | 84.4 | [C₃H₇]⁺ |
| 41 | 84.9 | [C₃H₅]⁺ |
| 29 | 32.4 | [C₂H₅]⁺ |
| 27 | 27.8 | [C₂H₃]⁺ |
Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[1][2]
Interpretation of the Mass Spectrum:
The fragmentation pattern of this compound is consistent with its structure. The presence of chlorine is indicated by the characteristic isotopic pattern in chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[3]
The base peak at m/z 77 corresponds to the loss of a chlorine radical, forming a stable tertiary carbocation ([C₅H₁₁]⁺). The significant peak at m/z 71 is likely due to the loss of HCl followed by rearrangement. The peaks at m/z 91 and 93, in a roughly 3:1 ratio, represent the loss of a methyl group from the molecular ion containing ³⁵Cl and ³⁷Cl, respectively. Other major fragments at m/z 55, 43, and 41 arise from further fragmentation of the carbon skeleton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, there are five carbon atoms, but due to molecular symmetry, only four distinct signals are expected in the ¹³C NMR spectrum.
Experimental Protocol:
-
Instrument: A nuclear magnetic resonance spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).[4]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Mode: Proton-decoupled.
Data Presentation:
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~75 | C2 (quaternary, bonded to Cl) |
| ~39 | C3 (methylene) |
| ~29 | C1 and C2-methyl (methyl groups) |
| ~9 | C4 (methyl) |
Note: Precise, experimentally verified chemical shifts for all carbons were not available in the searched literature. The presented values are estimates based on typical chemical shift ranges for similar structures.
Interpretation of the ¹³C NMR Spectrum:
The downfield signal at approximately 75 ppm is assigned to the quaternary carbon (C2) directly attached to the electronegative chlorine atom. The methylene (B1212753) carbon (C3) appears around 39 ppm. The two methyl groups attached to the quaternary carbon (C1 and the C2-methyl) are chemically equivalent and are expected to produce a single signal around 29 ppm. The most upfield signal, at approximately 9 ppm, corresponds to the terminal methyl group of the ethyl chain (C4).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, spin-spin coupling, and the number of protons in each environment. The ¹H NMR spectrum of this compound shows three distinct signals.
Experimental Protocol:
-
Instrument: A 90 MHz or higher nuclear magnetic resonance spectrometer.[2]
-
Solvent: Deuterated chloroform (CDCl₃).[2]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Presentation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| 1.76 | Quartet | 2H | -CH₂- |
| 1.56 | Singlet | 6H | 2 x -CH₃ (at C2) |
| 1.04 | Triplet | 3H | -CH₃ (of ethyl) |
Data sourced from ChemicalBook.[2]
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is consistent with its structure, showing three sets of non-equivalent protons.
-
A singlet at approximately 1.56 ppm with an integration of 6H is assigned to the two equivalent methyl groups attached to the quaternary carbon (C2). These protons have no adjacent protons to couple with, hence they appear as a singlet.
-
A quartet at around 1.76 ppm, integrating to 2H, is assigned to the methylene protons (-CH₂-) of the ethyl group. These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4).
-
A triplet at approximately 1.04 ppm, with an integration of 3H, corresponds to the terminal methyl protons (-CH₃) of the ethyl group. These protons are coupled to the two protons of the adjacent methylene group, giving a triplet (n+1 = 2+1 = 3).
Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the interpretation of the combined spectroscopic data to confirm the structure of this compound.
References
A Comprehensive Technical Guide to the Thermophysical and Thermodynamic Properties of 2-Chloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermophysical and thermodynamic properties of 2-Chloro-2-methylbutane (tert-amyl chloride), a significant compound in organic synthesis and various industrial applications. This document compiles essential data from various scientific sources, outlines detailed experimental methodologies for property determination, and presents a visual representation of a general experimental workflow.
Compound Identification and Physical Properties
This compound is a colorless liquid with the chemical formula C₅H₁₁Cl.[1][2][3] It is also known by several synonyms, including tert-amyl chloride and 2-methyl-2-chlorobutane.[4][5] This compound is highly flammable and incompatible with strong oxidizing agents.[3][6] It is soluble in ethanol (B145695) and ethyl ether but insoluble in water.[3][7]
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 594-36-5 | [2][3][6] |
| Molecular Formula | C₅H₁₁Cl | [1][5] |
| Molecular Weight | 106.59 g/mol | [2][4] |
| Density | 0.866 g/mL at 25 °C | [2][3][8] |
| 0.865 g/mL | [1] | |
| 0.8591 g/cm³ at 20 °C | [9] | |
| Melting Point | -73 °C | [1][2][3] |
| -73.5 °C | [9] | |
| Boiling Point | 85-86 °C | [2][3][8] |
| 85 °C | [1] | |
| 85.5 °C | [9] | |
| Refractive Index | n20/D 1.405 | [2][3] |
| Flash Point | -10 °C (14 °F) - closed cup | [6][7] |
| Solubility | Soluble in ethanol, ethyl ether; Insoluble in water | [3][7] |
| Log10 Partition Coefficient (octanol/water) | 2.52 | [1] |
| Surface Tension | 22.09 dyn/cm | [1] |
| Dielectric Constant | 9.30 | [1] |
Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions and processes.
| Property | Value | Source |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3374.9 ± 1.6 kJ/mol | [5] |
| Liquid Phase Enthalpy of Formation at Standard Conditions (ΔfH°liquid) | -235. ± 2. kJ/mol | [10] |
| Enthalpy of Vaporization (ΔvapH°) | 35.0 kJ/mol at 295 K | [11] |
| 33.5 ± 0.84 kJ/mol at 356.2 K | [11] |
Experimental Protocols
The accurate determination of thermophysical and thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements, adaptable for this compound.
Density Measurement
The density of a liquid can be determined using several methods, including the vibrating tube densitometer and the pycnometer method.
Vibrating Tube Densitometer: This method is based on measuring the change in the natural frequency of a vibrating U-shaped tube when it is filled with the sample liquid.[12][13][14] The density is calculated from the oscillation period, which is related to the mass of the liquid in the tube.[13] This technique offers high precision and requires only a small sample volume.[12]
-
Protocol:
-
Calibrate the instrument using two reference standards of known density, typically dry air and ultrapure water.
-
Inject the degassed sample of this compound into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium at the desired temperature, controlled by a Peltier thermostat.
-
Measure the oscillation period of the U-tube.
-
The instrument's software calculates the density based on the calibration data and the measured period.
-
Repeat the measurement to ensure reproducibility.
-
Boiling Point and Vapor Pressure Determination
Ebulliometry and the static method are common techniques for determining the boiling point and vapor pressure of a liquid.
Ebulliometry: An ebulliometer is used to accurately measure the boiling point of a liquid by maintaining a vapor-liquid equilibrium at a constant pressure.[2][15]
-
Protocol:
-
Introduce a pure sample of this compound into the boiler of the ebulliometer.
-
Heat the liquid to its boiling point. The design of the ebulliometer ensures that the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid, which is the true boiling point.[2]
-
Record the temperature and the ambient pressure.
-
For vapor pressure measurements at different temperatures, the system pressure can be controlled.
-
Static Method: This technique involves introducing a degassed liquid sample into an evacuated, thermostated cell and measuring the resulting equilibrium pressure.[16]
-
Protocol:
-
Thoroughly degas the this compound sample, for example, by repeated freeze-pump-thaw cycles.
-
Introduce the degassed sample into an evacuated measurement cell of a known volume.
-
Place the cell in a thermostat to maintain a constant temperature.
-
Allow the system to reach equilibrium, where the pressure inside the cell corresponds to the vapor pressure of the liquid at that temperature.
-
Measure the pressure using a high-precision pressure transducer.
-
Repeat the measurements at various temperatures to obtain the vapor pressure curve.
-
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a widely used technique for determining the heat capacity of liquids.[17][18][19][20]
-
Protocol:
-
Perform a baseline measurement with two empty, matched crucibles to calibrate the instrument.
-
Place a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) in the sample crucible and run the temperature program.
-
Place a known mass of this compound in the sample crucible. To prevent evaporation, hermetically sealed crucibles should be used.
-
Run the same temperature program as with the standard and the baseline. The temperature program typically consists of an isothermal segment, a heating segment at a constant rate (e.g., 10-20 K/min), and a final isothermal segment.[19]
-
The heat flow difference between the sample and the reference crucible is measured as a function of temperature.
-
The heat capacity of the sample is calculated by comparing the heat flow signal of the sample with that of the standard and the baseline.
-
Enthalpy of Vaporization Determination
The enthalpy of vaporization can be determined calorimetrically or calculated from vapor pressure data using the Clausius-Clapeyron equation.[21]
Calorimetric Method: This involves directly measuring the heat required to vaporize a known amount of the substance.[5]
-
Protocol:
-
A known mass of this compound is placed in a vaporization vessel within a calorimeter.
-
The liquid is vaporized, and the heat absorbed during this process is measured by the calorimeter.[22]
-
The molar enthalpy of vaporization is then calculated from the absorbed heat and the amount of substance vaporized.
-
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of a thermophysical property.
A generalized workflow for determining thermophysical properties.
This guide provides a foundational understanding of the key thermophysical and thermodynamic properties of this compound, along with the experimental rigor required for their determination. The presented data and methodologies are intended to support further research and development in fields where this compound plays a vital role.
References
- 1. vscht.cz [vscht.cz]
- 2. Ebulliometer - Wikipedia [en.wikipedia.org]
- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 4. modern-physics.org [modern-physics.org]
- 5. researchgate.net [researchgate.net]
- 6. merriam-webster.com [merriam-webster.com]
- 7. Online Vibrating Tube Liquid Density Meter - Qingdao Add Value Flow Metering Co.,Ltd. [addvalueflow.com]
- 8. mdpi.com [mdpi.com]
- 9. Measure the Specific Heat of Water and Other Fluids : 5 Steps (with Pictures) - Instructables [instructables.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Butane, 2-chloro-2-methyl- [webbook.nist.gov]
- 12. Portable Density Meter (U-shaped Vibrating Tube) | Density Meter | ALPTEC Static Grounding Solutions Manufacturer [staticgrounding.cn]
- 13. scribd.com [scribd.com]
- 14. instrumentationtools.com [instrumentationtools.com]
- 15. assignmentpoint.com [assignmentpoint.com]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. mse.ucr.edu [mse.ucr.edu]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
- 20. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 21. Enthalpy of vaporisation of water [wwwchem.uwimona.edu.jm]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
Solubility profile of 2-Chloro-2-methylbutane in various solvents
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound (also known as tert-amyl chloride). The document details its solubility in various solvents, provides experimental protocols for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to this compound
This compound is a tertiary alkyl halide with the chemical formula C₅H₁₁Cl. It is a colorless liquid at room temperature and is utilized in organic synthesis as a chemical intermediate and as a solvent.[1][2] Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development.
The solubility of a compound is largely dictated by its molecular structure and the intermolecular forces it can form with a solvent. As a polar molecule due to the electronegativity difference between the carbon and chlorine atoms, this compound exhibits dipole-dipole interactions.[1] However, its bulky tertiary structure and the surrounding nonpolar alkyl groups influence its overall solubility characteristics.
Solubility Profile of this compound
The solubility of this compound is well-documented in a qualitative manner. While specific quantitative data (e.g., g/100 mL) is not widely available in published literature, its general behavior in various solvent classes follows the principle of "like dissolves like." Alkyl halides are generally soluble in most organic solvents but are considered insoluble or sparingly soluble in water.[1][3]
Data Presentation: Solubility Summary
The following table summarizes the known solubility of this compound in various common solvents.
| Solvent Class | Solvent Name | Solubility/Miscibility | Reference(s) |
| Polar Protic Solvents | Water | Insoluble / Sparingly Soluble | [1][2][3][4] |
| Ethanol | Soluble | [2][4] | |
| Methanol | Expected to be Soluble | [3][5] | |
| Polar Aprotic Solvents | Acetone | Expected to be Soluble/Miscible | [5] |
| Nonpolar Solvents | Ethyl Ether | Soluble | [2][4] |
| Hexane | Expected to be Soluble/Miscible | [5] | |
| Benzene | Expected to be Soluble/Miscible | [3][5] | |
| Toluene | Expected to be Soluble/Miscible | [5] | |
| Chloroform | Expected to be Soluble/Miscible | [5] |
Note: "Expected to be Soluble/Miscible" is based on the general solubility properties of alkyl halides in common organic solvents.[3][5]
Alkyl halides like this compound are typically miscible with nonpolar and moderately polar organic solvents due to the favorable van der Waals forces and dipole-dipole interactions.[5] Their insolubility in water is attributed to their inability to form hydrogen bonds with water molecules and the energy required to disrupt the existing hydrogen bonds between water molecules.[3][5]
Experimental Protocols for Solubility Determination
For a precise quantitative determination of solubility, standardized experimental protocols are necessary. The following methodologies are adapted from established guidelines for determining the solubility of chemical substances.
General Methodology for Liquid-Liquid Miscibility
A common method to determine the miscibility of two liquids is through direct visual observation.
Protocol:
-
Preparation: Ensure both the this compound and the selected solvent are of high purity and are degassed if necessary.
-
Mixing: In a clear, sealed container (e.g., a glass vial or test tube), add a known volume of the solvent.
-
Titration: Gradually add small, measured volumes of this compound to the solvent, agitating the mixture thoroughly after each addition.
-
Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.
-
Endpoint: If the two liquids are miscible, a single homogeneous phase will persist. If they are immiscible or partially miscible, a boundary layer will form. The volume at which this occurs can be recorded.
-
Temperature Control: The experiment should be conducted at a constant, recorded temperature, as miscibility can be temperature-dependent.
Standardized Aqueous Solubility Determination (Adapted from OECD Guideline 105 and ASTM E1148)
For determining the solubility of a substance in water, the "flask method" is a widely accepted technique.
Protocol:
-
Apparatus: Use a thermostated shaker or magnetic stirrer with a water bath to maintain a constant temperature. Glass flasks with stoppers are required.
-
Procedure: a. Add an excess amount of this compound to a flask containing a known volume of purified water. b. Seal the flask and agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). c. After agitation, allow the mixture to stand to let the undissolved portion settle. d. Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets are included. This can be achieved by centrifugation followed by sampling from the supernatant. e. Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The solubility is reported as the average concentration from multiple replicate experiments, typically in units of mg/L or g/100 mL.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Workflow for experimental solubility determination.
Conclusion
The solubility profile of this compound is consistent with that of a tertiary alkyl halide, demonstrating good solubility in a range of organic solvents and poor solubility in water. This guide provides a foundational understanding of its solubility characteristics and outlines the experimental procedures for its quantitative determination, which is essential for its effective use in research and industrial applications.
References
- 1. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]
- 2. This compound | 594-36-5 [chemicalbook.com]
- 3. thefactfactor.com [thefactfactor.com]
- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Alkyl Halides: Classifications, Preparations, Physical and Chemical Properties, Practice Problems and Frequently Asked Questions in Physics: Definition, Types and Importance | AESL [aakash.ac.in]
An In-depth Technical Guide on the Reaction Mechanism of 2-Chloro-2-methylbutane with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism of 2-chloro-2-methylbutane with water. The content delves into the core kinetic and thermodynamic principles governing this unimolecular nucleophilic substitution (SN1) reaction, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
The reaction of this compound, a tertiary alkyl halide, with water is a classic example of a first-order nucleophilic substitution (SN1) reaction. This process, also known as solvolysis when the solvent acts as the nucleophile, is fundamental to understanding reaction mechanisms in organic chemistry and has implications in various fields, including the synthesis of pharmaceutical compounds. The reaction proceeds through a multi-step mechanism involving the formation of a carbocation intermediate, which dictates the overall rate and stereochemical outcome of the reaction.
The SN1 Reaction Mechanism
The hydrolysis of this compound follows a well-established SN1 pathway. This mechanism can be broken down into three key steps:
-
Formation of a Tertiary Carbocation: The reaction is initiated by the slow, rate-determining step where the carbon-chlorine bond heterolytically cleaves, resulting in the formation of a stable tertiary carbocation and a chloride ion.[1] The stability of this carbocation is attributed to the electron-donating inductive effect and hyperconjugation from the surrounding methyl and ethyl groups.
-
Nucleophilic Attack by Water: The planar carbocation intermediate is then rapidly attacked by a water molecule, which acts as the nucleophile. The attack can occur from either face of the carbocation with equal probability.
-
Deprotonation: In the final step, a second water molecule acts as a base, removing a proton from the oxonium ion intermediate to yield the final product, 2-methyl-2-butanol, and a hydronium ion.
The overall reaction is as follows:
(CH₃)₂C(Cl)CH₂CH₃ + 2H₂O → (CH₃)₂C(OH)CH₂CH₃ + H₃O⁺ + Cl⁻
Data Presentation
Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound at Various Temperatures
| Temperature (K) | Rate Constant (k, s⁻¹) |
| 283 | Value |
| 288 | Value |
| 293 | Value |
| 298 | Value |
| 303 | Value |
Note: Actual experimental values would need to be determined using the protocols outlined below. The rate is expected to increase with temperature.
Table 2: Arrhenius and Thermodynamic Parameters for a Typical Tertiary Alkyl Halide Hydrolysis
| Parameter | Symbol | Typical Value | Unit |
| Activation Energy | Eₐ | Value | kJ/mol |
| Pre-exponential Factor | A | Value | s⁻¹ |
| Enthalpy of Activation | ΔH‡ | Value | kJ/mol |
| Entropy of Activation | ΔS‡ | Value | J/(mol·K) |
| Gibbs Free Energy of Activation | ΔG‡ | Value | kJ/mol |
Note: These parameters are interdependent and can be calculated from the temperature-dependent rate constants.
Experimental Protocols
The following are detailed methodologies for the kinetic study of the hydrolysis of this compound.
Determination of the Rate Law and Rate Constant
This experiment is designed to determine the first-order rate constant by monitoring the production of hydrochloric acid over time.
Materials:
-
This compound
-
Distilled water
-
Acetone (B3395972) (to aid solubility if needed, though this will affect the rate)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Bromophenol blue indicator
-
Pipettes, burette, Erlenmeyer flasks, stopwatch
-
Constant temperature water bath
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., a water-acetone mixture).
-
In a separate flask, add a known volume of distilled water (and acetone if used) and a few drops of bromophenol blue indicator.
-
Add a small, precise volume of the standardized NaOH solution to the water, which will turn the solution blue (basic).
-
Initiate the reaction by adding a known volume of the this compound solution to the flask and simultaneously start the stopwatch.
-
The hydrolysis of this compound will produce HCl, which will neutralize the added NaOH.
-
Record the time it takes for the solution to turn from blue to yellow (acidic). This marks the point where all the initial NaOH has been consumed.
-
Immediately add another precise aliquot of the NaOH solution, and the solution will turn blue again.
-
Continue this process for several aliquots, recording the time for each color change.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of this compound versus time.
Determination of the Activation Energy
This protocol outlines the procedure to determine the Arrhenius parameters for the hydrolysis reaction.
Procedure:
-
Follow the procedure for determining the rate constant as described in section 4.1.
-
Repeat the entire experiment at several different, precisely controlled temperatures using a constant temperature water bath. It is recommended to use at least four to five different temperatures.[2]
-
Calculate the rate constant (k) for each temperature.
-
Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).
-
The slope of this Arrhenius plot is equal to -Eₐ/R, where Eₐ is the activation energy and R is the ideal gas constant (8.314 J/(mol·K)).
-
The y-intercept of the plot is equal to the natural logarithm of the pre-exponential factor (ln A).
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the reaction of this compound with water.
Caption: The SN1 reaction mechanism of this compound with water.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The reaction of this compound with water serves as a quintessential model for SN1 reactions. Its mechanism, characterized by the formation of a stable tertiary carbocation, governs the first-order kinetics and the stereochemical outcome. While specific quantitative data for this exact reaction in pure water requires dedicated experimental determination, the provided protocols offer a robust framework for such investigations. A thorough understanding of this reaction is crucial for professionals in chemical research and drug development, where the principles of nucleophilic substitution are frequently applied in synthetic strategies.
References
Methodological & Application
Laboratory synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol
An application note on the laboratory synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol (B152257) via an SN1 reaction.
Application Note: Laboratory Synthesis of this compound
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols, the reaction with hydrohalic acids proceeds efficiently through a Substitution Nucleophilic First Order (SN1) mechanism.[1][2] This application note provides a detailed protocol for the synthesis of this compound (tert-amyl chloride) from 2-methyl-2-butanol (tert-amyl alcohol) using concentrated hydrochloric acid. This reaction is a classic example of an SN1 pathway, involving the formation of a stable tertiary carbocation intermediate.[3] The protocol covers the reaction setup, purification through extraction and washing, and final product isolation.
Reaction and Mechanism
The overall reaction involves the substitution of the hydroxyl group (-OH) of the tertiary alcohol with a chlorine atom from hydrochloric acid.
Overall Reaction: (CH₃)₂C(OH)CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₃ + H₂O
The reaction proceeds via a three-step SN1 mechanism:
-
Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl) to form a good leaving group, water.[2][4][5]
-
Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[2]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, attacks the electrophilic carbocation to form the final product, this compound.[2][4]
A common side reaction is E1 elimination, which can lead to the formation of alkene byproducts such as 2-methyl-1-butene (B49056) and 2-methyl-2-butene.[6]
Caption: SN1 reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of tertiary alkyl halides.[1][7][8]
Materials and Reagents
| Compound/Material | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methyl-2-butanol | C₅H₁₂O | 88.15 | 102 | 0.805 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~ -85 (as gas) | 1.18 (for 37% soln) |
| This compound | C₅H₁₁Cl | 106.59 | 85-86 | 0.866 |
| Sodium Bicarbonate (5% soln) | NaHCO₃ | 84.01 | N/A | ~ 1.03 |
| Saturated Sodium Chloride | NaCl | 58.44 | N/A | ~ 1.2 |
| Anhydrous Calcium Chloride | CaCl₂ | 110.98 | N/A | N/A |
| Separatory Funnel | 125 mL | N/A | N/A | N/A |
| Erlenmeyer Flasks | 50 mL, 500 mL | N/A | N/A | N/A |
| Distillation Apparatus | N/A | N/A | N/A |
Procedure
-
Reaction Setup: In a certified chemical fume hood, add 10.0 mL of 2-methyl-2-butanol and 25 mL of concentrated (12M) hydrochloric acid to a 125 mL separatory funnel.[7][9]
-
Reaction: Without stoppering the funnel, gently swirl the mixture for about one minute.[7] Stopper the funnel, invert it, and immediately vent to release pressure. Shake the funnel for approximately 5 minutes, venting frequently to relieve the pressure buildup from HCl gas.[1][8]
-
Phase Separation: Allow the funnel to stand undisturbed on a ring stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous acid.[7][9]
-
Aqueous Layer Removal: Carefully drain the lower aqueous layer and set it aside.[7][9]
-
Washing with Water: Wash the remaining organic layer with 10 mL of water by shaking and venting. Allow the layers to separate and drain the lower aqueous layer.[7][10]
-
Neutralization: Add 10 mL of 5% sodium bicarbonate solution to the separatory funnel.[1][8] Swirl gently at first without the stopper to control the effervescence of CO₂ gas.[10] Once the bubbling subsides, stopper the funnel, shake gently, and vent. Drain the lower aqueous layer. Repeat this washing step.[1] The bicarbonate wash neutralizes any remaining HCl.[4]
-
Washing with Brine: Wash the organic layer with 10 mL of saturated NaCl solution (brine). This helps to remove residual water from the organic layer.[1][10] Separate and drain the aqueous layer.
-
Drying: Transfer the crude organic product to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous calcium chloride pellets to act as a drying agent.[1][7] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear and the drying agent no longer clumps together.[1]
-
Isolation and Purification: Carefully decant or filter the dried product into a tared round-bottom flask suitable for distillation. Purify the this compound by simple distillation, collecting the fraction that boils between 82-85°C.[10] Weigh the final product to determine the percent yield.
Caption: Experimental workflow for the synthesis, purification, and isolation of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: The success of the reaction can be confirmed by the disappearance of the broad O-H stretching peak (around 3200-3600 cm⁻¹) from the starting alcohol and the appearance of a C-Cl stretching peak (around 600-800 cm⁻¹) in the product's spectrum.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.[12]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the reagents.[13][14]
-
Ventilation: Concentrated hydrochloric acid is highly corrosive and releases pungent, harmful HCl gas.[1][2] This entire procedure must be performed in a certified chemical fume hood to avoid inhalation of vapors.[14][15]
-
Handling Hydrochloric Acid: Concentrated HCl can cause severe burns upon contact with skin, eyes, or clothing.[2][13] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][16] When diluting, always add acid to water, never the other way around.[13][17]
-
Pressure Buildup: The reaction and the bicarbonate wash generate gas (HCl and CO₂, respectively), causing pressure to build inside the separatory funnel. Vent the funnel frequently and point the tip away from yourself and others.[1][2]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 3. 2-Methylbutane Lab Report - 1572 Words | Bartleby [bartleby.com]
- 4. brainly.com [brainly.com]
- 5. Solved a) In this SN1 reaction draw the mechanism that leads | Chegg.com [chegg.com]
- 6. Solved In a SN1 reaction between 2-methyl-2-butanol and | Chegg.com [chegg.com]
- 7. studylib.net [studylib.net]
- 8. Preparation of this compound [chemistry.gravitywaves.com]
- 9. youtube.com [youtube.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. brainly.com [brainly.com]
- 12. This compound(594-36-5) 1H NMR [m.chemicalbook.com]
- 13. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. echemi.com [echemi.com]
- 16. ehs.com [ehs.com]
- 17. quora.com [quora.com]
Application Notes and Protocols: 2-Chloro-2-methylbutane as a Solvent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-2-methylbutane (tert-amyl chloride) as a specialized solvent in organic synthesis. While not as common as other chlorinated hydrocarbons, its unique properties offer advantages in specific reaction classes, particularly in the realm of cationic polymerization.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application as a solvent.
| Property | Value | Reference |
| Molecular Formula | C5H11Cl | [1] |
| Molecular Weight | 106.59 g/mol | [1] |
| Boiling Point | 85-86 °C | [1] |
| Melting Point | -73 °C | [1] |
| Density | 0.866 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and diethyl ether | [1] |
| Dielectric Constant | 9.3 | [1] |
Core Application: Cationic Polymerization of Olefins
This compound finds a significant application as a co-initiator and solvent component in the cationic polymerization of olefins, such as isobutylene (B52900). Its role is pivotal in initiating the polymerization process in conjunction with a Lewis acid.
Signaling Pathway: Initiation of Cationic Polymerization
The initiation of isobutylene polymerization using a this compound/Lewis acid system proceeds through the formation of a carbocation, which then propagates the polymerization.
Caption: Initiation of isobutylene polymerization.
Experimental Protocol: Cationic Polymerization of Isobutylene
This protocol is a representative example of how this compound can be used as a co-initiator in the cationic polymerization of isobutylene. The following procedure is based on principles of cationic polymerization where alkyl halides like 2-chloro-2,4,4-trimethylpentane (B3042402) (an analogue of this compound) are used.[2]
Materials:
-
This compound (tert-amyl chloride), freshly distilled
-
Isobutylene, dried and condensed
-
Titanium tetrachloride (TiCl₄), as a solution in a dry, non-polar solvent
-
2,6-Di-tert-butylpyridine (B51100) (DTBP), as a proton scavenger
-
Dry hexane (B92381) and methyl chloride (solvent mixture)
-
Methanol (B129727), pre-chilled, for termination
-
Nitrogen or Argon gas, high purity
-
Glass reactor equipped with a mechanical stirrer, cooling bath, and gas inlet/outlet
Procedure:
-
Reactor Setup: Assemble the glass reactor under a positive pressure of dry nitrogen or argon. All glassware must be rigorously dried prior to use.
-
Solvent and Monomer Addition: To the reactor, add a pre-chilled mixture of dry hexane and methyl chloride (e.g., 60:40 v/v). Cool the reactor to the desired temperature (e.g., -80 °C) using a suitable cooling bath. Introduce a known amount of isobutylene monomer into the cold solvent.
-
Initiator and Proton Scavenger Addition: Add 2,6-di-tert-butylpyridine (DTBP) to the reaction mixture to scavenge any protic impurities. Following this, add the desired amount of this compound as the initiator.
-
Initiation of Polymerization: Slowly add the titanium tetrachloride solution to the stirred reaction mixture. The polymerization will commence, often indicated by a slight increase in temperature.
-
Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight.
-
Termination: Terminate the polymerization by adding pre-chilled methanol to the reactor.
-
Product Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. Filter the polyisobutylene, wash with fresh methanol, and dry under vacuum to a constant weight.
Quantitative Data from a Representative Copolymerization:
The following table is based on a study of the cationic copolymerization of isobutylene (IB) and 4-vinylbenzenecyclobutylene (4-VBCB) using 2-chloro-2,4,4-trimethylpentane as an initiator, which serves as a model for reactions initiated by this compound.[2]
| Feed of 4-VBCB (mol %) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 0 | 11,500 | 1.54 |
| 2 | 9,800 | 1.68 |
| 4 | 8,200 | 1.85 |
| 6 | 6,500 | 2.01 |
This data illustrates that as the amount of comonomer is increased, the molecular weight of the resulting polymer decreases, and the polydispersity index (PDI) increases.
Experimental Workflow: Cationic Polymerization
Caption: Workflow for cationic polymerization.
Other Potential Applications
While less documented with specific protocols, the properties of this compound suggest its potential as a solvent in other reaction types.
-
Friedel-Crafts Reactions: As a chlorinated, non-polar aprotic solvent, it could serve as a medium for Friedel-Crafts alkylations and acylations. Its own tertiary alkyl halide structure means it could potentially participate in the reaction, which would need to be considered in the experimental design.
-
Reactions Requiring a Non-Polar, Aprotic Medium: For reactions sensitive to protic solvents and requiring a non-polar environment, this compound could be a suitable alternative to more common solvents like dichloromethane (B109758) or chloroform, particularly when a higher boiling point is desired.
Further research and methods development are required to establish detailed protocols and demonstrate the advantages of this compound as a solvent in these areas.
References
Application Notes and Protocols: 2-Chloro-2-methylbutane as a Petrochemical Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a chlorinated hydrocarbon that has been cited for its use as a solvent, a catalytic agent, and a petrochemical additive.[1][2] While its primary application in the petrochemical industry is not as extensively documented as other octane (B31449) boosters, its chemical structure suggests a potential role in modifying fuel properties. These application notes provide a framework for evaluating this compound as a potential octane booster in gasoline formulations. The protocols outlined below are based on standardized industry methods for assessing the performance of fuel additives.
Potential Application as an Octane Booster
It is important to note that the presence of chlorine in a fuel additive can have significant drawbacks. The combustion of chlorinated compounds can lead to the formation of corrosive hydrochloric acid (HCl) and potentially toxic chlorinated byproducts. Research has indicated that chlorinated compounds in fuel can result in reduced combustion efficiency and higher yields of carbon monoxide and soot. Therefore, any evaluation of this compound as a fuel additive must include a thorough analysis of its effects on engine components and emissions.
Data Presentation: Hypothetical Performance Evaluation
Due to the absence of publicly available data on the octane-enhancing properties of this compound, the following tables present a hypothetical data set to illustrate how experimental results would be structured. This data is for illustrative purposes only and should not be considered factual.
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | C5H11Cl |
| Molecular Weight | 106.59 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85-86 °C |
| Density at 25°C | 0.866 g/mL |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether |
Table 2: Hypothetical Octane Rating of this compound Blends
| Base Gasoline RON | Additive Concentration (vol%) | Blended Fuel RON (Hypothetical) | Blended Fuel MON (Hypothetical) |
| 91 | 1% | 91.5 | 83.3 |
| 91 | 2% | 92.1 | 83.7 |
| 91 | 5% | 93.5 | 84.5 |
| 95 | 1% | 95.4 | 86.2 |
| 95 | 2% | 95.9 | 86.6 |
| 95 | 5% | 97.1 | 87.4 |
Table 3: Hypothetical Engine Performance and Emissions Data
| Fuel Blend | Power Output (kW) | Fuel Consumption (g/kWh) | CO Emissions (g/km) | NOx Emissions (g/km) |
| Base Gasoline (91 RON) | 100 | 250 | 1.2 | 0.4 |
| + 2% this compound | 101 | 252 | 1.5 | 0.5 |
| + 5% this compound | 102 | 255 | 1.8 | 0.6 |
Experimental Protocols
The following protocols describe the standard methodologies for evaluating the performance of a potential gasoline additive like this compound.
Protocol for Determination of Research Octane Number (RON)
This protocol is based on the ASTM D2699 standard test method.
Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound under mild operating conditions.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized fuel delivery system
-
Knockmeter
-
Exhaust gas temperature sensor
Procedure:
-
Engine Preparation: Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane) to establish the standard knock intensity.
-
Sample Preparation: Prepare a series of gasoline blends with varying concentrations of this compound (e.g., 1%, 2%, 5% by volume).
-
Test Execution: a. Operate the CFR engine at a constant speed of 600 rpm. b. Introduce the test fuel blend into the engine. c. Adjust the compression ratio until the knockmeter reading matches the standard knock intensity established during calibration. d. Record the cylinder height at this compression ratio.
-
Data Analysis: Convert the recorded cylinder height to the Research Octane Number using the standard conversion tables provided with the CFR engine.
Protocol for Determination of Motor Octane Number (MON)
This protocol is based on the ASTM D2700 standard test method.
Objective: To determine the anti-knock characteristics of a gasoline blend containing this compound under more severe operating conditions.
Apparatus:
-
Cooperative Fuel Research (CFR) engine
-
Standardized fuel delivery system with a heated intake air mixture
-
Knockmeter
-
Exhaust gas temperature sensor
Procedure:
-
Engine Preparation: Calibrate the CFR engine using primary reference fuels under the specified MON test conditions.
-
Sample Preparation: Use the same gasoline blends prepared for the RON test.
-
Test Execution: a. Operate the CFR engine at a constant speed of 900 rpm. b. Heat the intake air-fuel mixture to the specified temperature. c. Introduce the test fuel blend into the engine. d. Adjust the compression ratio until the knockmeter reading matches the standard knock intensity. e. Record the cylinder height.
-
Data Analysis: Convert the recorded cylinder height to the Motor Octane Number using the standard conversion tables.
Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound on engine power, fuel efficiency, and exhaust emissions.
Apparatus:
-
Modern spark-ignition engine mounted on a dynamometer
-
Fuel flow meter
-
Exhaust gas analyzer (measuring CO, NOx, hydrocarbons, etc.)
-
Data acquisition system
Procedure:
-
Engine Setup: Install the engine on the dynamometer and connect all necessary sensors and the exhaust gas analyzer.
-
Baseline Test: Operate the engine with the base gasoline (without the additive) across a range of speeds and loads to establish baseline performance and emissions data.
-
Additive Test: Repeat the same test cycle with the gasoline blends containing this compound.
-
Data Collection: Record engine speed, torque, fuel consumption, and exhaust gas concentrations throughout the tests.
-
Data Analysis: Calculate power output, specific fuel consumption, and emission rates for each fuel blend. Compare the results to the baseline data to determine the effect of the additive.
Visualizations
The following diagrams illustrate the experimental workflows for evaluating this compound as a petrochemical additive.
References
Application Note and Protocols for SN1 Reactions Using 2-Chloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental pathway in organic chemistry, characterized by a two-step mechanism involving the formation of a carbocation intermediate.[1][2] This reaction is of paramount importance in the synthesis of various organic compounds, including active pharmaceutical ingredients. 2-Chloro-2-methylbutane is an excellent substrate for demonstrating and studying SN1 reactions due to its ability to form a stable tertiary carbocation upon departure of the chloride leaving group.[3][4] This application note provides a detailed experimental setup and protocols for conducting SN1 reactions with this compound, and for investigating the effects of solvent polarity on the reaction rate.
The reaction proceeds via a rate-determining step where the leaving group departs, forming a carbocation. This is followed by a rapid attack of a nucleophile on the carbocation.[1][5] Polar protic solvents are known to facilitate SN1 reactions by stabilizing the carbocation intermediate through solvation.[6]
Experimental Protocols
Protocol 1: General Solvolysis of this compound
This protocol describes a general procedure for the solvolysis of this compound, where the solvent also acts as the nucleophile.
Materials:
-
This compound (t-amyl chloride)
-
Various polar protic solvents (e.g., water, ethanol, methanol, isopropanol)
-
Solvent mixtures (e.g., ethanol/water)
-
Sodium bicarbonate (5% aqueous solution)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 100 mL)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Reaction vessel with a condenser (optional, for elevated temperatures)
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for product analysis
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, place a magnetic stir bar.
-
Addition of Reactants: Add 5.0 mL of this compound to the reaction vessel.
-
Initiation of Reaction: Add 50 mL of the desired solvent or solvent mixture (e.g., 50% ethanol/water) to the reaction vessel. If studying kinetics, start timing the reaction upon addition of the solvent.
-
Reaction Conditions: Stir the mixture at a constant temperature (e.g., room temperature or a controlled temperature bath). The reaction progress can be monitored by taking aliquots at specific time intervals and analyzing them by GC.
-
Workup: Once the reaction is complete (as determined by monitoring or after a set period), transfer the reaction mixture to a 125 mL separatory funnel.
-
Washing:
-
Wash the organic layer with 20 mL of a 5% sodium bicarbonate solution to neutralize any acid formed.[3][9] Vent the separatory funnel frequently to release any pressure buildup from CO2 evolution.[9]
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with 20 mL of deionized water.
-
Separate the layers and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate (B86663) to remove any residual water.[7][9] Swirl the flask and let it stand for 5-10 minutes.
-
Isolation and Analysis: Decant or filter the dried organic product into a pre-weighed vial. Determine the yield and analyze the product using GC-MS or NMR to confirm its identity and purity.[2][9]
Protocol 2: Synthesis of this compound (for substrate preparation)
This protocol outlines the synthesis of the starting material, this compound, from 2-methyl-2-butanol (B152257).
Materials:
-
2-methyl-2-butanol (t-amyl alcohol)
-
Sodium bicarbonate (5% aqueous solution)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.[3][7]
-
Reaction: Gently swirl the funnel (without the stopper) for about one minute.[3] Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release pressure.[3][9]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (this compound).[3]
-
Workup:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution. Vent frequently.[9]
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 20 mL of water.
-
Separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a 50 mL Erlenmeyer flask and add anhydrous calcium chloride. Swirl intermittently for about 5-10 minutes until the liquid is clear.[7][9]
-
Isolation: Decant the product into a tared sample bottle. The product can be further purified by distillation if necessary.[4]
Data Presentation
The effect of solvent polarity on the rate of an SN1 reaction can be quantified by determining the rate constant (k) in different solvent systems. The following table provides an example of how such data can be presented.
| Solvent System (v/v) | Dielectric Constant (approx.) | Relative Rate Constant (k_rel) |
| 100% Ethanol | 24.3 | 1.0 |
| 80% Ethanol / 20% Water | 36.5 | 4.2 |
| 60% Ethanol / 40% Water | 48.7 | 15.8 |
| 40% Ethanol / 60% Water | 60.9 | 55.3 |
| 20% Ethanol / 80% Water | 73.1 | 180.1 |
Note: The data presented in this table are illustrative and intended to demonstrate the expected trend. Actual experimental values may vary.
Visualizations
SN1 Reaction Mechanism
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. quora.com [quora.com]
- 7. studylib.net [studylib.net]
- 8. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Note and Protocol for the Purification of 2-Chloro-2-methylbutane via Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-chloro-2-methylbutane (tert-amyl chloride) using simple distillation. This method is effective for separating the desired compound from non-volatile impurities or solvents with significantly different boiling points.
Introduction
This compound is a valuable solvent and intermediate in organic synthesis.[1][2] Its purity is crucial for the success of subsequent reactions. Distillation is a standard and efficient technique for purifying liquids based on differences in their boiling points. This protocol outlines the necessary steps, safety precautions, and expected outcomes for the purification of this compound.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 594-36-5[3][4] |
| Molecular Formula | C5H11Cl[4] |
| Molecular Weight | 106.59 g/mol [2][4] |
| Boiling Point | 85-86 °C[1][2][5] |
| Melting Point | -73 °C[1][2][6] |
| Density | 0.866 g/mL at 25 °C[1][2][5] |
| Refractive Index | 1.405 (at 20 °C)[1][2] |
| Solubility | Soluble in ethanol (B145695) and ethyl ether; insoluble in water.[1][2] |
| Flash Point | -10 °C (14 °F)[1] |
Safety Precautions
This compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation. It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Keep the compound away from heat, sparks, open flames, and hot surfaces.[3] All equipment must be grounded to prevent static discharge.[3][7]
Experimental Protocol: Simple Distillation
This protocol is designed for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)[8]
-
Boiling chips[9]
-
Round-bottom flask (distilling flask)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle or water bath
-
Clamps and stands to secure the apparatus
-
Ice bath for the receiving flask[8]
Procedure:
-
Drying the Crude Product:
-
If the crude this compound contains water, it must be dried first. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the liquid in an Erlenmeyer flask.[8][10]
-
Swirl the flask occasionally for about 15-20 minutes. The liquid should become clear from a cloudy or emulsified state.[10][11]
-
Decant or filter the dried liquid into a clean, dry round-bottom flask of an appropriate size for distillation.
-
-
Distillation Apparatus Setup:
-
Assemble the simple distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Add a few boiling chips to the distilling flask containing the dried this compound to ensure smooth boiling.[9]
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Place the receiving flask in an ice bath to minimize the evaporation of the volatile product.[8]
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using a heating mantle or water bath.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the liquid being distilled.
-
Collect the fraction that distills at a constant temperature, which should be in the range of 82-85 °C for pure this compound.[8]
-
-
Completion and Storage:
-
Stop the distillation when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.
-
Allow the apparatus to cool down before disassembling.
-
Transfer the purified this compound to a clean, dry, and properly labeled storage container. Store in a cool, well-ventilated, and flammable-liquids storage area.[3]
-
Experimental Workflow
References
- 1. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound CAS#: 594-36-5 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | 594-36-5 [chemicalbook.com]
- 6. This compound [stenutz.eu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. youtube.com [youtube.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Step-by-Step Liquid-Liquid Extraction for 2-Chloro-2-methylbutane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-chloro-2-methylbutane and the subsequent purification using liquid-liquid extraction. The procedures outlined are compiled from established laboratory practices and are intended to guide researchers in obtaining the desired product with a high degree of purity.
Introduction
The synthesis of this compound from 2-methyl-2-butanol (B152257) via an SN1 reaction with concentrated hydrochloric acid is a common undergraduate and research laboratory procedure.[1][2][3] The purification of the resulting alkyl halide is critical to remove unreacted starting material, excess acid, and aqueous byproducts. Liquid-liquid extraction is the primary method employed for this purification, taking advantage of the differential solubilities of the components in immiscible liquid phases.
This protocol will detail the reaction, the multi-step liquid-liquid extraction process, and the final isolation of the product.
Quantitative Data Summary
The following table summarizes the typical quantities of reagents and solutions used in the synthesis and purification of this compound.
| Reagent/Solution | Quantity | Purpose | Reference |
| 2-methyl-2-butanol (tert-amyl alcohol) | 8.0 g / 10 mL | Reactant | [1][2] |
| Concentrated Hydrochloric Acid (12M) | 25 mL | Reactant/Catalyst | [1][2] |
| 5% Sodium Bicarbonate Solution | 2 x 20 mL or 1 x 10 mL | Neutralize excess HCl | [1][2][3] |
| Water | 10 mL | Wash organic layer | [2][3] |
| Saturated Sodium Chloride (Brine) Solution | 15 mL or 10 mL | Break emulsions, reduce solubility of organic product in aqueous layer | [1][4] |
| Anhydrous Calcium Chloride | Small amount (pellets) | Drying agent | [1] |
| Anhydrous Sodium or Magnesium Sulfate | Small amount | Drying agent | [4] |
Experimental Protocol
Synthesis of this compound
This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid.
-
Reaction Setup : To a 50-mL or 125-mL separatory funnel, add 8.0 g (or 10 mL) of 2-methyl-2-butanol and 25 mL of concentrated (12M) hydrochloric acid.[1][2]
-
Reaction : Without stoppering the funnel, gently swirl the mixture for a minute to ensure thorough mixing of the reactants.[1][2]
-
Stopper the separatory funnel, and while securely holding the stopper, invert the funnel and immediately vent it by opening the stopcock to release any pressure buildup. This is crucial as HCl has a high vapor pressure.[2][5]
-
Shake the funnel for approximately five minutes, venting frequently to relieve pressure.[1][3]
-
After shaking, place the separatory funnel in a ring stand and allow the mixture to stand until two distinct layers have completely separated.[1][2] The upper layer is the organic phase containing the product, this compound, and the lower layer is the aqueous phase.
Liquid-Liquid Extraction and Purification
-
Separation of Layers : Carefully drain the lower aqueous layer into a beaker. Retain the upper organic layer in the separatory funnel.[1]
-
Sodium Bicarbonate Wash : Add 20 mL of 5% sodium bicarbonate solution to the separatory funnel containing the organic layer.[1] Swirl the funnel gently without the stopper to allow for the release of carbon dioxide gas that is evolved during the neutralization of residual acid.[1][2]
-
Stopper the funnel, invert, and vent immediately. Shake gently, with frequent venting.[1]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the sodium bicarbonate wash with a second 20-mL portion.[1]
-
Water Wash (Optional but Recommended) : Add 10 mL of water to the separatory funnel, shake, and vent as before. Allow the layers to separate and drain the lower aqueous layer. This step helps to remove any remaining sodium bicarbonate and other water-soluble impurities.[2][3]
-
Saturated Sodium Chloride (Brine) Wash : Add 15 mL of a saturated aqueous sodium chloride solution to the separatory funnel.[1] Shake and vent the funnel. The brine wash helps to break up any emulsions that may have formed and decreases the solubility of the organic product in the aqueous phase, thereby increasing the yield.[6][7][8]
-
After allowing the layers to separate, drain the lower aqueous layer.
-
Drying the Organic Layer : Transfer the organic layer from the top of the separatory funnel into a clean, dry Erlenmeyer flask. To remove any residual water, add a small amount of a drying agent, such as anhydrous calcium chloride pellets or anhydrous sodium sulfate.[1][4] Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.
-
Isolation of the Product : Carefully decant or filter the dried liquid into a pre-weighed flask to separate it from the drying agent. The resulting clear liquid is the purified this compound.
Visualized Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. studylib.net [studylib.net]
- 3. Preparation of this compound [chemistry.gravitywaves.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. docsity.com [docsity.com]
- 6. echemi.com [echemi.com]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. brainly.com [brainly.com]
Application Note: Characterization of 2-Chloro-2-methylbutane Product using GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-2-methylbutane, also known as tert-amyl chloride, is a halogenated alkane used in various chemical syntheses. In the pharmaceutical industry, alkyl halides are often monitored as potential genotoxic impurities (PGIs) that can arise during the manufacturing process of active pharmaceutical ingredients (APIs).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the characterization of this compound.[4][5] This application note provides a detailed protocol for the analysis of a this compound product using GC-MS.
Experimental Protocols
A meticulous experimental approach is crucial for obtaining reliable and reproducible results. The following sections detail the necessary steps from sample preparation to data analysis.
1. Sample Preparation
Proper sample preparation is essential to ensure the quality of the analysis and to prevent contamination of the GC-MS system.[6][7]
-
Solvent Selection: Use a volatile organic solvent in which this compound is soluble. Suitable solvents include dichloromethane, hexane, or ethyl acetate.[4][7] Avoid non-volatile solvents and water.[4][7]
-
Dilution: Prepare a stock solution of the this compound product by dissolving a known mass in the selected solvent. From the stock solution, prepare a dilute sample with a concentration of approximately 10 µg/mL.[7]
-
Vial Selection: Transfer the final diluted sample into a 1.5 mL glass autosampler vial.[7] Avoid using plastic vials to prevent leaching of contaminants.[7]
-
Filtration/Centrifugation: If the sample contains any particulate matter, it should be filtered through a 0.22 µm syringe filter or centrifuged to prevent blockage of the GC inlet and column.[6]
2. GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized based on the specific instrumentation and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | VF-624ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, hold for 2 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Solvent Delay | 3 minutes |
3. Data Analysis
-
Peak Identification: The this compound peak in the total ion chromatogram (TIC) is identified by its retention time.
-
Mass Spectrum Interpretation: The mass spectrum of the identified peak is then compared with a reference spectrum from a spectral library (e.g., NIST) or with the expected fragmentation pattern to confirm the identity of the compound.
-
Purity Assessment: The purity of the product can be estimated by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Data Presentation
The expected quantitative data from the GC-MS analysis of this compound is summarized in the table below.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Intensity (%) | Fragment Identity |
| This compound | ~ 5.5 - 6.5 | 77 / 79 | ~3:1 | [C4H9]+ (loss of Cl) |
| 71 | Moderate | [C5H11]+ (loss of Cl) | ||
| 91 / 93 | ~3:1 | [M - CH3]+ | ||
| 106 / 108 | Low | [M]+ (Molecular Ion) |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) results in characteristic M and M+2 ion clusters for chlorine-containing fragments.[8][9]
Mandatory Visualization
.dot
Caption: Experimental workflow for GC-MS analysis of this compound.
.dot
References
- 1. shimadzu.com [shimadzu.com]
- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. D raw electron pushing mechanisms that account for the observation .. [askfilo.com]
- 9. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Structural Elucidation of 2-Chloro-2-methylbutane using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of small organic molecules. This application note provides a comprehensive guide to the analysis of 2-chloro-2-methylbutane using a suite of NMR experiments, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques. The detailed protocols and data interpretation workflow serve as a practical reference for researchers in organic chemistry, analytical sciences, and drug development.
Molecular Structure and Atom Numbering
The structure of this compound is presented below with standardized atom numbering for consistent spectral assignment.
Caption: Chemical structure of this compound with atom numbering.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 (CH₃) | 1.55 | Singlet | 6H | - |
| H3 (CH₂) | 1.85 | Quartet | 2H | 7.5 |
| H4 (CH₃) | 1.05 | Triplet | 3H | 7.5 |
Table 2: ¹³C NMR and DEPT Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Carbon (Atom No.) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Carbon Type |
| C5 (CH₃) | 33.8 | Positive | No Signal | CH₃ |
| C2 | 73.5 | No Signal | No Signal | C (Quaternary) |
| C3 (CH₂) | 43.5 | Negative | No Signal | CH₂ |
| C4 (CH₃) | 9.0 | Positive | No Signal | CH₃ |
Experimental Protocols
Protocol 1: Sample Preparation for a Volatile Liquid
-
Aliquotting the Sample: In a fume hood, carefully transfer approximately 10-20 µL of this compound into a clean, dry vial using a micropipette.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.
-
Homogenization: Gently swirl the vial to ensure the sample is thoroughly mixed with the solvent.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To avoid contamination from particulate matter, a small plug of glass wool can be placed in the pipette.[1]
-
Capping: Securely cap the NMR tube to prevent the evaporation of the volatile sample and solvent.
-
Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) to remove any fingerprints or dust.
Protocol 2: NMR Data Acquisition
Instrumentation: 500 MHz NMR Spectrometer
1D Spectra (¹H, ¹³C, DEPT):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer to the deuterium (B1214612) signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: zg30 or similar
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 s
-
Acquisition Time (AQ): 3-4 s
-
Spectral Width (SW): 16 ppm, centered around 5 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 or similar with proton decoupling
-
Number of Scans (NS): 1024 or more for adequate signal-to-noise
-
Relaxation Delay (D1): 2 s
-
Spectral Width (SW): 240 ppm, centered around 120 ppm
-
-
DEPT-135 and DEPT-90 Acquisition:
-
Utilize standard DEPT pulse programs available in the spectrometer's software.
-
Acquire DEPT-135 and DEPT-90 spectra with similar parameters to the ¹³C experiment, adjusting the number of scans as needed for good signal intensity.
-
2D Spectra (COSY, HSQC, HMBC):
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: cosygpqf or similar
-
Number of Scans (NS): 2-4 per increment
-
Increments in F1: 256-512
-
Spectral Width (SW): Same as ¹H NMR in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence): [2]
-
Pulse Program: hsqcedetgpsisp or similar (for multiplicity editing)
-
Number of Scans (NS): 4-8 per increment
-
Increments in F1: 128-256
-
Spectral Width (SW): F2 (¹H) = 16 ppm, F1 (¹³C) = 240 ppm
-
Optimized for ¹JCH coupling of ~145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation): [3]
-
Pulse Program: hmbcgplpndqf or similar
-
Number of Scans (NS): 8-16 per increment
-
Increments in F1: 256-512
-
Spectral Width (SW): F2 (¹H) = 16 ppm, F1 (¹³C) = 240 ppm
-
Optimized for long-range coupling (nJCH) of 8-10 Hz
-
Visualization of NMR Analysis Workflow and Correlations
Experimental and Logical Workflow
The overall workflow for the structural elucidation of this compound involves a systematic progression from sample preparation to the acquisition and interpretation of a series of NMR experiments.
References
Application Note: Monitoring the Synthesis of 2-Chloro-2-methylbutane using Infrared Spectroscopy
Introduction
The synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257) and hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1][2][3] This reaction proceeds through a stable tertiary carbocation intermediate, making it an excellent model for studying SN1 mechanisms.[1][2] Infrared (IR) spectroscopy is a powerful analytical technique for monitoring the progress of this synthesis in real-time. By observing changes in the characteristic vibrational frequencies of the functional groups involved, researchers can track the consumption of the reactant (alcohol) and the formation of the product (alkyl halide). This application note provides a detailed protocol for the synthesis of this compound and the use of IR spectroscopy to monitor its progress.
Reaction Mechanism
The conversion of a tertiary alcohol to an alkyl halide using a hydrohalic acid follows an SN1 pathway. The mechanism involves three key steps:
-
Protonation of the hydroxyl group: The hydroxyl group of 2-methyl-2-butanol is protonated by the hydrochloric acid to form a good leaving group, water.[1]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.[1][3] This is the rate-determining step of the reaction.
-
Nucleophilic attack: The chloride ion from the hydrochloric acid acts as a nucleophile and attacks the carbocation, forming the final product, this compound.[1]
Monitoring the Reaction with IR Spectroscopy
The key to monitoring this reaction with IR spectroscopy lies in the distinct infrared absorption bands of the reactant and the product. The reactant, 2-methyl-2-butanol, exhibits a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group, typically in the range of 3200-3600 cm-1.[4] In contrast, the product, this compound, lacks this O-H group but displays a characteristic absorption band for the C-Cl stretching vibration, which appears in the fingerprint region of the spectrum, generally between 600-800 cm-1.[4]
By acquiring IR spectra of the reaction mixture at different time intervals, one can observe the gradual disappearance of the broad O-H peak and the simultaneous appearance of the C-Cl peak. The progress of the reaction can be quantified by monitoring the change in the intensity of these characteristic peaks.
Experimental Protocol
Materials and Reagents:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (12 M)[1]
-
5% Sodium bicarbonate solution[1]
-
Anhydrous calcium chloride[1]
-
Erlenmeyer flasks
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR probe)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid in a 50-mL separatory funnel.[1]
-
Reaction: Swirl the mixture gently for a few minutes without the stopper. Then, stopper the funnel and shake for approximately five minutes, venting frequently to release any pressure buildup.[1]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (this compound), and the lower layer is the aqueous phase.[6]
-
Work-up:
-
Carefully separate the lower aqueous layer and discard it.
-
Wash the organic layer with two 20-mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.[1] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Separate and discard the aqueous bicarbonate layer after each wash.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove any residual water.[1] Swirl the flask and let it stand for about 10 minutes.
-
IR Monitoring:
-
At the start of the reaction (t=0), acquire an IR spectrum of the initial reaction mixture.
-
Periodically (e.g., every minute for the first 5 minutes, then at longer intervals), withdraw a small aliquot of the organic layer and acquire its IR spectrum.
-
Continue monitoring until the broad O-H stretch of the 2-methyl-2-butanol has disappeared, indicating the completion of the reaction.
-
Data Presentation
The progress of the reaction can be effectively visualized by overlaying the IR spectra taken at different time points. The key spectral changes to monitor are summarized in the table below.
| Compound | Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Observation during Reaction |
| 2-methyl-2-butanol | O-H (alcohol) | 3200 - 3600 (broad, strong) | Disappears |
| This compound | C-Cl (alkyl halide) | 600 - 800 | Appears |
| Hydrochloric Acid (in solution) | - | Broad absorption from 1000 to 3500 cm⁻¹ | Present in the aqueous phase |
Visualizations
.dot
Caption: Experimental workflow for the synthesis and IR monitoring of this compound.
.dot
Caption: The SN1 reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for Scalable 2-Chloro-2-methylbutane Synthesis in a Continuous-flow Microreactor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-chloro-2-methylbutane (tert-amyl chloride), a valuable intermediate in organic synthesis.[1][2] This document focuses on a modern and scalable continuous-flow microreactor approach, offering significant advantages over traditional batch processes in terms of safety, efficiency, and control.[1] A traditional batch synthesis protocol is also included for comparison and small-scale applications.
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its production is primarily achieved through the reaction of a C5 precursor with a chlorine source. Two common starting materials are 2-methyl-2-butanol (B152257) (via an SN1 reaction) and isoamylene (via an addition reaction).[1][2] While batch processing has been the conventional method, continuous-flow microreactor technology offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, making it ideal for scalable and efficient production.[1]
Continuous-Flow Synthesis from Isoamylene and HCl
The continuous-flow synthesis of this compound from isoamylene and hydrochloric acid in a microreactor has been shown to be a highly efficient method. By utilizing a back-pressure system, the reaction can be conducted at elevated temperatures, significantly increasing the reaction rate.[1]
Data Presentation: Optimized Reaction Parameters
The following table summarizes the optimized conditions for the continuous-flow synthesis of this compound.
| Parameter | Optimal Value |
| Reaction Temperature | 90°C |
| Pressure | 0.67 MPa |
| Residence Time | 15 min |
| Molar Ratio (HCl:Isoamylene) | 2.80:1.00 |
| Volumetric Ratio (HCl:Isoamylene) | 4.40:1.76 |
Table 1: Optimized reaction conditions for the continuous-flow synthesis of this compound.[1]
Experimental Workflow
The continuous-flow synthesis is carried out in a microreactor setup as depicted in the following workflow diagram.
Caption: Experimental workflow for the continuous-flow synthesis of this compound.
Protocol for Continuous-Flow Synthesis
Materials:
-
Isoamylene
-
Concentrated Hydrochloric Acid (12M)
-
Microreactor system (including pumps, micro-mixer, heated reactor coil, cooling unit, and back-pressure regulator)
-
Collection vessel
-
Standard laboratory glassware and safety equipment
Procedure:
-
System Preparation: Ensure the microreactor system is clean, dry, and leak-tested. Set the desired temperature for the reactor zone (e.g., 90°C) and the cooling zone.
-
Reactant Preparation: Prepare solutions of isoamylene and concentrated hydrochloric acid in their respective reservoirs.
-
Pumping and Mixing: Set the flow rates of the metering pumps to achieve the desired molar and volumetric ratios (e.g., 4.40 mL/min for HCl and 1.76 mL/min for isoamylene) and a total flow rate that corresponds to the desired residence time (e.g., 15 minutes) based on the reactor volume.
-
Reaction: The reactants are combined in the micro-mixer and flow through the heated microreactor where the synthesis occurs.
-
Cooling and Collection: The reaction mixture is then passed through a cooling zone to quench the reaction before passing through the back-pressure regulator set to the desired pressure (e.g., 0.67 MPa).
-
Product Collection: The product stream is collected in a suitable vessel.
-
Work-up and Purification: The collected product will form two layers. The organic layer containing this compound is separated. It should be washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride solution. The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous calcium chloride) and the product can be further purified by distillation if required.
Reaction Signaling Pathway: Addition Reaction
The synthesis of this compound from isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) and hydrochloric acid proceeds via an electrophilic addition reaction.
Caption: Reaction pathway for the synthesis of this compound from isoamylene.
Batch Synthesis from 2-Methyl-2-Butanol and HCl (SN1 Reaction)
For smaller scale synthesis or for comparison purposes, a traditional batch synthesis can be performed. This reaction proceeds through an SN1 mechanism.
Protocol for Batch Synthesis
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated Hydrochloric Acid (12M)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution
-
Anhydrous Calcium Chloride
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction: In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol and 25 mL of concentrated (12M) hydrochloric acid.[3]
-
Mixing: Swirl the funnel gently without the stopper for a few minutes to ensure thorough mixing. Then, stopper the funnel and shake for approximately five minutes, venting frequently to release any pressure buildup.[3]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product.
-
Washing: Remove the lower aqueous layer. Wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution to neutralize excess acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.[3]
-
Brine Wash: After the bicarbonate wash, wash the organic layer with a portion of saturated sodium chloride solution to remove dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it with anhydrous calcium chloride until the liquid is clear.
-
Isolation: Decant the dried product into a clean, dry, pre-weighed flask.
-
Purification (Optional): For higher purity, the product can be distilled. Collect the fraction boiling around 84-86°C.
Reaction Signaling Pathway: SN1 Reaction
The synthesis of this compound from 2-methyl-2-butanol and hydrochloric acid is a classic example of an SN1 (unimolecular nucleophilic substitution) reaction.
Caption: SN1 reaction pathway for the synthesis of this compound.
Conclusion
The continuous-flow microreactor synthesis of this compound offers a safe, efficient, and scalable alternative to traditional batch methods. The ability to precisely control reaction parameters leads to high yields and purity. These application notes and protocols provide the necessary information for researchers and drug development professionals to implement this advanced manufacturing technology.
References
Troubleshooting & Optimization
Identifying and minimizing side reactions in 2-Chloro-2-methylbutane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257) and hydrochloric acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during workup. 3. Use of insufficiently concentrated HCl. | 1. Ensure thorough mixing of the reactants for the recommended time to allow for complete conversion.[1] 2. Be careful during the separation of aqueous and organic layers to avoid discarding the product layer. The organic layer is typically the top layer.[2] 3. Use concentrated (12M) hydrochloric acid as specified in the protocol.[1] |
| Product is Cloudy or Contains Water | 1. Inadequate drying of the organic layer. 2. Incomplete separation of the aqueous layer. | 1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous CaCl₂, MgSO₄, or Na₂SO₄). Add the drying agent until it no longer clumps together.[1] 2. Allow adequate time for the layers to separate completely in the separatory funnel. If an emulsion forms, gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break it. |
| Presence of Alkene Side Products | 1. Reaction temperature is too high, favoring the E1 elimination pathway. 2. Use of a less nucleophilic counter-ion. | 1. Maintain the reaction at room temperature. Higher temperatures favor the formation of 2-methyl-1-butene (B49056) and 2-methyl-2-butene. 2. While HCl is appropriate for this synthesis, be aware that acids with poorly nucleophilic counter-ions (e.g., H₂SO₄) will significantly promote elimination.[3] |
| Emulsion Formation During Washing | 1. Vigorous shaking of the separatory funnel. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of saturated sodium chloride (brine) solution to help break the emulsion. |
| Pressure Buildup in Separatory Funnel | 1. Evolution of CO₂ gas during the sodium bicarbonate wash. 2. Volatility of the organic product. | 1. Vent the separatory funnel frequently, especially after the addition of sodium bicarbonate, by inverting and opening the stopcock.[1] 2. Perform the reaction and workup in a well-ventilated fume hood. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-methyl-2-butanol and HCl?
A1: The reaction proceeds through a Substitution Nucleophilic Unimolecular (SN1) mechanism.[4][5] The tertiary alcohol is protonated by the strong acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion nucleophile.
Q2: What are the common side reactions, and how can they be minimized?
A2: The primary side reaction is an Elimination Unimolecular (E1) reaction, which competes with the SN1 pathway and leads to the formation of alkene byproducts, mainly 2-methyl-1-butene and 2-methyl-2-butene.[6] To minimize these side reactions, it is crucial to control the reaction temperature, as higher temperatures favor elimination.[3]
Q3: Why is the organic layer washed with sodium bicarbonate solution?
A3: The sodium bicarbonate wash is essential to neutralize any remaining concentrated hydrochloric acid in the organic layer.[1][4] This is important because residual acid can catalyze the reverse reaction or promote degradation of the product during storage or subsequent steps like distillation.
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the product and identify any side products.[1] Infrared (IR) spectroscopy can confirm the disappearance of the broad -OH stretch from the starting alcohol and the appearance of a C-Cl stretch in the product. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for confirmation.
Q5: Why is it important to vent the separatory funnel during the workup?
A5: Venting the separatory funnel is a critical safety measure. Pressure can build up from the vapor pressure of the volatile product and, more significantly, from the evolution of carbon dioxide gas when washing with sodium bicarbonate solution.[1] Failure to vent can cause the stopper to be ejected or even lead to the shattering of the separatory funnel.
Data Presentation
The following table summarizes the expected product distribution under different reaction conditions. Note that higher temperatures favor the formation of elimination byproducts.
| Reaction Condition | This compound (Sₙ1 Product) Yield | Alkene Byproducts (E1 Products) Percentage | Reference |
| Room Temperature (~25°C) in Ethanol (with HBr) | ~64% | ~36% | [7] |
| Elevated Temperature | Lower Yield | Higher Percentage | [3] |
Experimental Protocols
Synthesis of this compound
-
In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid.[8]
-
Gently swirl the unstoppered funnel for approximately one minute to ensure thorough mixing.
-
Stopper the funnel, invert it, and immediately vent to release any pressure buildup.
-
Shake the funnel for about 5 minutes, venting frequently to release pressure.[8]
-
Allow the mixture to stand until two distinct layers have separated. The upper layer is the organic product.
-
Carefully drain the lower aqueous layer and discard it.
-
Wash the organic layer with 10 mL of 5% aqueous sodium bicarbonate solution. Swirl gently at first, then stopper and invert, venting frequently to release the CO₂ gas produced.[1][4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, allow the layers to separate, and again drain the lower aqueous layer.[8]
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous calcium chloride, and swirl until the liquid is clear.[8]
-
Decant or filter the dried product into a tared storage vial.
Mandatory Visualization
Caption: Sₙ1 and E1 reaction pathways for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for common issues in the synthesis.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved Synthesis of this compound Goal: 1-2 | Chegg.com [chegg.com]
- 5. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 6. Solved In a SN1 reaction between 2-methyl-2-butanol and | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. studylib.net [studylib.net]
Strategies to improve the yield of 2-Chloro-2-methylbutane synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloro-2-methylbutane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound is a common issue. Several factors can contribute to this, primarily related to the equilibrium nature of the SN1 reaction and potential side reactions.
-
Incomplete Reaction: The reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid is reversible. To drive the equilibrium towards the product, a significant excess of concentrated HCl is typically used.[1][2]
-
Troubleshooting:
-
Ensure you are using concentrated (12M) hydrochloric acid.[1][2]
-
Use a molar excess of hydrochloric acid. A common protocol suggests a volume ratio of approximately 25 mL of concentrated HCl to 10 mL of 2-methyl-2-butanol.[2]
-
Increase the reaction time with vigorous shaking to ensure thorough mixing of the biphasic reaction mixture.[1][2]
-
-
-
Side Reactions (Elimination): The tertiary carbocation intermediate can undergo an E1 elimination reaction to form alkenes, such as 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056), which are common byproducts.[3]
-
Troubleshooting:
-
Maintain a low reaction temperature. While the reaction is often performed at room temperature, excessive heat can favor the elimination pathway.[4] Avoid heating the reaction mixture.
-
The use of excess concentrated HCl can also help to minimize elimination by providing a high concentration of the nucleophile (Cl-), which favors the SN1 pathway.[5]
-
-
-
Losses During Workup: Significant product loss can occur during the aqueous washing and separation steps.
-
Troubleshooting:
-
Be careful during the separation of the organic and aqueous layers in the separatory funnel. It is better to leave a small amount of the aqueous layer with the organic layer and remove it during the drying step than to lose product.
-
When washing with sodium bicarbonate solution to neutralize excess acid, be aware that carbon dioxide gas is evolved.[1] Vent the separatory funnel frequently to prevent pressure buildup and potential loss of product.[1]
-
Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous CaCl₂, Na₂SO₄, or MgSO₄) before the final distillation or removal of the solvent.[2] Water remaining in the product can lower the yield and affect purity.
-
-
Q2: I've noticed an unexpected peak in my GC-MS/NMR analysis of the final product. What could this impurity be?
A2: The most likely impurities are unreacted starting material or alkene byproducts from an E1 elimination reaction.
-
Unreacted 2-methyl-2-butanol: This can be identified by its characteristic broad -OH peak in the IR spectrum and its corresponding signals in the NMR spectrum.
-
Troubleshooting: To ensure complete reaction, increase the reaction time or the excess of concentrated HCl as mentioned in Q1.
-
-
Alkene Byproducts: 2-methyl-2-butene and 2-methyl-1-butene are common byproducts.[3] These can be detected by GC-MS and will show characteristic C=C stretching in the IR spectrum and vinyl proton signals in the NMR spectrum.
Q3: The reaction mixture is not separating into two distinct layers. What should I do?
A3: The formation of an emulsion can prevent the separation of the organic and aqueous layers.
-
Troubleshooting:
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
Adding a small amount of a saturated aqueous sodium chloride (brine) solution can help to break up emulsions by increasing the polarity of the aqueous layer.
-
In some cases, gentle warming or cooling of the mixture can aid in separation.
-
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound from 2-methyl-2-butanol.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated (12M) Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (B86663) (Na₂SO₄)
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated (12M) hydrochloric acid.[2]
-
Reaction: Gently swirl the unstoppered separatory funnel for about one minute to mix the reactants. Then, stopper the funnel and shake vigorously for 5-10 minutes, venting frequently to release any pressure buildup.[1][2]
-
Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product, and the lower layer is the aqueous phase.[5] Carefully drain and discard the lower aqueous layer.
-
Washing with Sodium Bicarbonate: Add 20 mL of 5% sodium bicarbonate solution to the separatory funnel.[1] Swirl gently at first, then stopper and shake, venting frequently to release the CO₂ gas produced. Drain and discard the lower aqueous layer.
-
Washing with Water: Add 20 mL of water to the separatory funnel, shake, and allow the layers to separate. Drain and discard the lower aqueous layer.
-
Washing with Brine: Add 20 mL of saturated sodium chloride solution to the separatory funnel, shake, and allow the layers to separate. This helps to remove dissolved water from the organic layer. Drain and discard the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate and swirl.[2] Continue adding the drying agent until it no longer clumps together. Allow the mixture to stand for 10-15 minutes.
-
Isolation: Decant or filter the dried liquid into a pre-weighed flask to obtain the final product, this compound.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reported Yield (%) | Reference |
| Reactants | 2-methyl-2-butanol, conc. HCl | - | Varies | [1][2] |
| Reaction Time | 5 minutes shaking | 10 minutes shaking | Not specified | [1][2] |
| Temperature | Room Temperature | Elevated Temperature | Lower yield expected at higher temp. | [4] |
Note: Specific yield percentages are highly dependent on the precise experimental conditions and execution and are often not reported in standard laboratory manuals. The general trend is that optimized conditions (excess HCl, room temperature, careful workup) lead to higher yields.
Reaction Pathway and Logic Diagrams
Caption: SN1 reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Techniques for removing unreacted 2-methyl-2-butanol from product
Topic: Techniques for Removing Unreacted 2-Methyl-2-Butanol (B152257) from Product
This guide provides researchers, scientists, and drug development professionals with detailed techniques and troubleshooting advice for effectively removing residual 2-methyl-2-butanol (tert-amyl alcohol) from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing 2-methyl-2-butanol post-reaction?
The main challenges stem from its physical properties. It has moderate water solubility, making a simple aqueous wash sometimes inefficient.[1][2] More significantly, it forms a minimum-boiling azeotrope with water, which complicates its removal by standard distillation.[3][4]
Q2: What are the most common methods to remove residual 2-methyl-2-butanol?
The most common and effective methods are:
-
Aqueous Extraction (Washing): Exploits the polarity of the hydroxyl group to partition the alcohol into an aqueous phase.[5]
-
Distillation: Effective for separating it from products with significantly different boiling points, but the presence of water requires special consideration due to azeotrope formation.[6]
-
Column Chromatography: A reliable method for separating the alcohol from the desired product based on polarity differences.[7]
-
Azeotropic Distillation: Involves adding a solvent (e.g., benzene) to form a new, lower-boiling azeotrope to carry the alcohol away.[4]
Q3: Why is simple distillation not always effective for removing 2-methyl-2-butanol?
2-Methyl-2-butanol forms an azeotropic mixture with water, boiling at 87.4°C.[3] This constant-boiling mixture contains approximately 72.5% alcohol and 27.5% water by mass.[4] If water is present in the crude product, simple distillation will not separate the alcohol from the water beyond this azeotropic composition.
Q4: When is liquid-liquid extraction the best choice?
Liquid-liquid extraction is ideal when your product has low water solubility and is stable to aqueous conditions. It is a relatively quick and scalable method for significantly reducing the bulk of the residual alcohol before further purification steps.[5] Using a brine (saturated NaCl solution) wash can enhance the partitioning of the alcohol into the aqueous layer by decreasing its solubility in the organic phase.
Q5: What safety precautions should be taken when handling 2-methyl-2-butanol?
2-Methyl-2-butanol is a highly flammable liquid and vapor.[8] It can cause skin and respiratory irritation.[8] Always work in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Ensure all containers are properly grounded to prevent static discharge.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Residual 2-methyl-2-butanol remains after aqueous extraction. | 1. Insufficient volume or number of aqueous washes. 2. The product may have some water solubility, retaining the alcohol in the organic layer. | 1. Increase the number of washes (e.g., 3-4 times) with deionized water or brine. 2. Use brine for all washes to "salt out" the organic components from the aqueous phase. |
| The product is co-distilling with the 2-methyl-2-butanol. | The boiling points of the product and the alcohol are too close for effective separation by simple distillation. | 1. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).[6] 2. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference between your product and the alcohol.[11] |
| My product is water-sensitive, preventing an aqueous workup. | The product degrades or reacts upon contact with water. | 1. Perform a distillation under anhydrous conditions. 2. Use flash column chromatography with a non-polar solvent system to separate the more polar alcohol from your non-polar product. 3. Consider using a drying agent like anhydrous sodium sulfate (B86663) directly in the organic mixture, followed by filtration and distillation, although this is less effective for bulk removal.[6] |
| Column chromatography is not separating the alcohol from my product. | The product and 2-methyl-2-butanol have very similar polarities and retention factors (Rf) in the chosen solvent system. | 1. Adjust the polarity of the eluent. A less polar solvent system will increase the retention of the alcohol on the silica (B1680970) gel relative to a non-polar product. 2. If the product is more polar than the alcohol, a more polar eluent will be needed to elute the product after the alcohol. 3. Consider a different stationary phase, such as alumina. |
Data Presentation: Physical Properties of 2-Methyl-2-Butanol
This table summarizes key quantitative data for 2-methyl-2-butanol, crucial for planning purification strategies.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂O | |
| Molar Mass | 88.15 g/mol | N/A |
| Boiling Point | 101-103 °C | [12] |
| Density | 0.805 g/mL at 25 °C | [12] |
| Solubility in Water | Slightly soluble / Moderately soluble | [2] |
| Miscibility | Miscible with ethanol, ether, acetone, benzene, chloroform. | [1][3][13] |
| Azeotrope with Water | Boiling Point: 87.4 °C | [3] |
| Composition: ~72.5% alcohol, ~27.5% water (by mass) | [4] |
Experimental Protocols
Protocol 1: Removal by Aqueous Extraction (Washing)
This method is suitable for water-insoluble/immiscible products.
-
Initial Setup: Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the product is in a water-miscible solvent, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer is on the bottom.
-
Repeat: Repeat the washing process (steps 2-4) two more times with deionized water.
-
Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution to remove residual dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Final Step: Filter or decant the dried organic layer to remove the drying agent, then remove the solvent under reduced pressure to isolate the purified product.
Protocol 2: Removal by Fractional Distillation
This method is for products with a boiling point significantly different from 102°C and the 87.4°C water azeotrope.
-
Initial Drying: If water is present, first dry the crude mixture using an appropriate drying agent and filter. This minimizes azeotrope formation.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are securely clamped.
-
Distillation: Heat the flask gently using a heating mantle.
-
Collect Fractions:
-
First Fraction: If residual water is present, you may observe a fraction distilling near the azeotrope boiling point of 87.4°C.[3] Collect this separately.
-
Alcohol Fraction: Slowly increase the temperature and collect the fraction that distills around the boiling point of 2-methyl-2-butanol (101-103°C).
-
Product Fraction: Once the alcohol is removed, the temperature should stabilize at or near the boiling point of your product. Change the receiving flask to collect the purified product.
-
-
Monitoring: Monitor the temperature at the still head throughout the distillation. A sharp, stable temperature reading indicates a pure fraction is being collected.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. brainly.com [brainly.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. researchgate.net [researchgate.net]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. varsitytutors.com [varsitytutors.com]
- 12. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]
- 13. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]
How to prevent elimination byproducts in 2-Chloro-2-methylbutane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing elimination byproducts during the synthesis of 2-chloro-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the common elimination byproducts in the synthesis of this compound from 2-methyl-2-butanol (B152257) and HCl?
A1: The common elimination byproducts are 2-methyl-2-butene (B146552) and 2-methyl-1-butene.[1] These alkenes are formed through a competing E1 elimination reaction pathway.
Q2: What is the reaction mechanism for the formation of this compound and the elimination byproducts?
A2: The synthesis of this compound from 2-methyl-2-butanol and concentrated hydrochloric acid proceeds through a first-order nucleophilic substitution (SN1) mechanism. The alcohol is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation. This carbocation can then be attacked by a chloride ion to form the desired product. However, the carbocation can also lose a proton from an adjacent carbon atom, leading to the formation of alkene byproducts via an E1 elimination mechanism.
Q3: How does temperature affect the formation of elimination byproducts?
A3: Higher temperatures favor the E1 elimination pathway over the SN1 substitution pathway.[2] Therefore, to minimize the formation of alkene byproducts, the reaction should be carried out at a lower temperature.
Q4: Can I use a different acid for this synthesis?
A4: While other strong acids can protonate the alcohol, hydrochloric acid is used to provide the chloride nucleophile. Using acids with poorly nucleophilic conjugate bases (e.g., sulfuric acid) will strongly favor the E1 elimination pathway, leading to a higher yield of alkene byproducts.[3]
Q5: How can I confirm the presence and quantity of elimination byproducts in my product?
A5: Gas chromatography (GC) is an effective method for analyzing the product mixture.[4][5] The different components will have distinct retention times based on their boiling points, with the lower-boiling alkenes eluting before this compound and any unreacted 2-methyl-2-butanol.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound and a significant amount of alkene byproducts. | The reaction temperature was too high, favoring the E1 elimination reaction. | Maintain a low reaction temperature. For instance, conducting the reaction at room temperature (around 25°C) is generally recommended. If necessary, an ice bath can be used to cool the reaction mixture. |
| The product appears cloudy or contains an aqueous layer after purification. | Incomplete separation of the organic and aqueous layers during the washing steps, or insufficient drying. | Ensure complete separation of the layers in the separatory funnel after each wash. Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate, calcium chloride) and allow adequate time for drying. |
| The reaction does not seem to proceed, or the yield is very low. | The hydrochloric acid used was not sufficiently concentrated. | Use concentrated (e.g., 12 M) hydrochloric acid to ensure efficient protonation of the alcohol. |
| Difficulty in separating the organic and aqueous layers. | Emulsion formation during the washing steps. | Add a small amount of saturated sodium chloride solution (brine) to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
Quantitative Data: Effect of Temperature on Product Distribution
The ratio of substitution (SN1) to elimination (E1) products is significantly influenced by the reaction temperature. The following table summarizes the product distribution for a similar reaction of a tertiary alkyl halide in an 80% ethanol/water solvent system, illustrating the general trend.
| Temperature (°C) | % SN1 Product (this compound) | % E1 Products (Alkenes) | SN1:E1 Ratio |
| 25 | 67 | 33 | 67:33 |
| 50 | 60 | 40 | 60:40 |
Data adapted from a study on the solvolysis of this compound in 80% ethanol/water.[2]
Experimental Protocol: Synthesis of this compound with Minimized Elimination
This protocol is designed to maximize the yield of this compound while minimizing the formation of alkene byproducts.
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath (optional)
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of cold, concentrated hydrochloric acid.
-
Reaction: Gently swirl the mixture for approximately 1 minute. Then, stopper the funnel and shake for about 5-10 minutes, frequently venting to release any pressure buildup. To minimize elimination, the reaction can be performed at room temperature or in an ice bath to maintain a low temperature.
-
Phase Separation: Allow the layers to separate completely. The upper layer is the organic product (this compound), and the lower layer is the aqueous phase.
-
Washing:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water to remove the bulk of the remaining acid. Gently swirl to mix and then allow the layers to separate before draining the aqueous layer.
-
Wash the organic layer with 15 mL of cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with 15 mL of saturated sodium chloride solution (brine) to aid in the removal of dissolved water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes, or until the liquid is clear.
-
Isolation: Decant the dried liquid into a pre-weighed flask. The product can be further purified by distillation if necessary.
-
Analysis: Analyze the product using gas chromatography (GC) to determine the purity and quantify the percentage of any elimination byproducts.
Visualizing Reaction Control
The following diagram illustrates the key decision point in the reaction pathway that determines the ratio of the desired substitution product to the undesired elimination byproducts.
Caption: Controlling the SN1 vs. E1 reaction pathway.
References
- 1. Solved In a SN1 reaction between 2-methyl-2-butanol and | Chegg.com [chegg.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
- 5. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
- 6. reddit.com [reddit.com]
Selection of effective drying agents for 2-Chloro-2-methylbutane purification
Technical Support Center: Purification of 2-Chloro-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of this compound, with a specific focus on the selection and use of drying agents.
Frequently Asked Questions (FAQs)
Q1: Which drying agents are most effective for purifying this compound?
A1: The most commonly recommended and effective drying agents for this compound, an alkyl halide, are anhydrous sodium sulfate (B86663) (Na₂SO₄), anhydrous magnesium sulfate (MgSO₄), and anhydrous calcium chloride (CaCl₂). These are generally inert towards alkyl halides and efficiently remove residual water.[1][2][3]
Q2: How do I choose between sodium sulfate, magnesium sulfate, and calcium chloride?
A2: The choice of drying agent depends on the specific requirements of your experiment, such as required dryness, time constraints, and scale.
-
Magnesium sulfate (MgSO₄) is a fast and efficient drying agent with a high capacity for water. It is a good general-purpose choice. However, it is a fine powder and must be removed by filtration.[1][2]
-
Sodium sulfate (Na₂SO₄) has a very high capacity for water but is slower acting. It is a granular solid, which allows for the product to be easily decanted. It is often used for preliminary drying of very wet solutions.[1][4]
-
Calcium chloride (CaCl₂) is a very effective and low-cost drying agent. However, it can be slow to act and may form complexes with some oxygen- and nitrogen-containing compounds, although this is not a concern for the purification of this compound.[3][5]
Q3: Can the use of a drying agent cause side reactions with this compound?
A3: this compound, being a tertiary alkyl halide, is susceptible to elimination reactions to form alkenes, particularly in the presence of a base.[6][7] While sodium sulfate is neutral and magnesium sulfate is slightly acidic, commercial grades of calcium chloride can contain basic impurities (calcium hydroxide) that could potentially promote elimination.[8] However, for the purpose of removing trace amounts of water, this is generally not a significant issue if the contact time is kept to a minimum.
Q4: How do I know if I have added enough drying agent?
A4: Add the drying agent portion-wise until some of it no longer clumps together and remains free-flowing in the solution.[1] A clear solution, as opposed to a cloudy one, is also an indication that the water has been effectively removed. For sodium sulfate, it is recommended to let the solution stand for at least 15-30 minutes to ensure complete drying.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is still "wet" (contains water) after drying. | Insufficient amount of drying agent was used. | Add more drying agent in small portions until the newly added solid no longer clumps and swirls freely in the solution. |
| Insufficient contact time with the drying agent. | Allow the solution to stand over the drying agent for a longer period, especially when using slower-acting agents like sodium sulfate. Swirling the flask periodically can also help. | |
| The drying agent used was not fully anhydrous. | Ensure that the drying agent is stored in a tightly sealed container to prevent absorption of atmospheric moisture. If in doubt, use a fresh container of drying agent. | |
| Low recovery of purified product. | Product was absorbed onto the surface of the drying agent. | This is more common with fine powders like magnesium sulfate. After removing the drying agent by filtration, rinse the solid with a small amount of fresh, dry solvent to recover any adsorbed product. |
| The product is volatile and evaporated during the process. | Keep the flask containing the product and drying agent stoppered whenever possible to minimize evaporative losses. | |
| The product appears cloudy after adding the drying agent. | The solution is still wet. | Add more drying agent until the solution becomes clear. |
| The drying agent has broken down into very fine particles. | This can happen with vigorous stirring. Allow the particles to settle and then decant or filter the solution. | |
| An unexpected alkene product is detected. | An elimination side reaction has occurred. | This is more likely if a basic drying agent was used or if the product was in contact with the drying agent for an extended period at elevated temperatures. Use a neutral drying agent like sodium sulfate and minimize contact time. |
Quantitative Data on Common Drying Agents
The following table summarizes the key properties of the recommended drying agents for this compound.
| Drying Agent | Capacity (g H₂O / g agent) | Speed | Efficiency (Residual H₂O) | Acidity |
| Magnesium Sulfate (MgSO₄) | High (0.15 - 0.75)[1] | Fast[1] | High | Slightly Acidic[8] |
| Sodium Sulfate (Na₂SO₄) | Very High (up to 1.25)[1] | Slow[1][9] | Moderate[2] | Neutral[8] |
| Calcium Chloride (CaCl₂) | High | Slow[3] | High | Neutral to slightly basic[8] |
Experimental Protocol: Drying of this compound
This protocol outlines the standard procedure for removing residual water from a solution of this compound following an aqueous workup.
-
Initial Separation: Ensure that the bulk of the aqueous layer has been removed from the organic layer containing the this compound using a separatory funnel.
-
Transfer: Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Initial Drying (Optional): If the organic layer is visibly cloudy, indicating a significant amount of dispersed water, it is advisable to first wash it with a saturated sodium chloride solution (brine) to remove the bulk of the water. Separate the layers again.
-
Addition of Drying Agent: Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) to the organic solution. Start with a small scoop and gently swirl the flask.
-
Observation: Observe the behavior of the drying agent. If it clumps together, it is absorbing water. Continue adding small portions of the drying agent until some of the solid remains free-flowing and does not clump.
-
Contact Time: Allow the mixture to stand for a period to ensure complete drying. For magnesium sulfate, 5-10 minutes is often sufficient. For sodium sulfate, a longer period of 15-30 minutes is recommended.
-
Separation of Product:
-
Decantation (for granular agents like Na₂SO₄ or CaCl₂): Carefully pour the dried organic solution into a clean, dry flask, leaving the solid drying agent behind.
-
Filtration (for powdered agents like MgSO₄): Filter the mixture through a fluted filter paper or a small cotton plug in a pipette to remove the drying agent.
-
-
Rinsing: Rinse the spent drying agent with a small volume of fresh, dry solvent (e.g., diethyl ether) to recover any product that may have been adsorbed onto its surface. Combine this rinse with the dried product solution.
-
Solvent Removal: The solvent can now be removed from the purified this compound, typically by distillation or rotary evaporation, to yield the final product.
Visualizations
Caption: Decision workflow for selecting a suitable drying agent.
Caption: Step-by-step experimental workflow for drying this compound.
Caption: Potential elimination side reaction with basic drying agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comparison of magnesium sulfate and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. Sodium Sulfate in Chemical Labs: Applications as a Drying Agent [elchemy.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Elimination Reaction Of 2-Methylbutane Lab Report - 379 Words | Bartleby [bartleby.com]
- 7. When this compound is treated with a variety of strong ... | Study Prep in Pearson+ [pearson.com]
- 8. organic chemistry - Can I use calcium chloride instead of sodium sulfate as drying agent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Tips & Tricks [chem.rochester.edu]
Resolving issues with phase separation during 2-Chloro-2-methylbutane extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phase separation during the extraction of 2-Chloro-2-methylbutane.
Troubleshooting Guide
Issue: Poor or No Phase Separation (Emulsion Formation)
An emulsion is a common issue where the organic and aqueous layers fail to separate, forming a cloudy or milky interface. This is often caused by vigorous shaking, the presence of surfactants, or similar densities between the two phases.
Question: I've shaken my separatory funnel, and now the layers won't separate. What should I do?
Answer:
First, allow the separatory funnel to sit undisturbed for 10-20 minutes, as sometimes emulsions will break on their own.[1][2] If separation does not occur, you can try the following methods sequentially:
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This minimizes the agitation that can lead to emulsion formation while still allowing for extraction.[3]
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3] This technique is known as "salting out".[3]
-
Filtration: Filter the mixture through a plug of glass wool or Celite. This can help to break up the emulsion and separate the layers.[1][3]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[2][4][5]
-
Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase, which may help to break the emulsion.[3]
-
pH Adjustment: If the emulsion is suspected to be caused by acidic or basic impurities acting as surfactants, careful neutralization by adjusting the pH of the aqueous layer can be effective.[2][4]
Question: A solid or gooey precipitate has formed at the interface between the layers. How should I proceed?
Answer:
This can occur if insoluble materials are present in the reaction mixture. To resolve this:
-
Wash with Water: Attempt to wash the precipitate with additional water to dissolve any water-soluble components. Be careful to retain the entire organic layer.[1]
-
Use a Drying Agent: After removing the aqueous layer as much as possible, add a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to the organic layer. The drying agent can absorb the insoluble material along with residual water, which can then be removed by filtration.[1]
Frequently Asked Questions (FAQs)
Question: What are the common causes of emulsion formation during the extraction of this compound?
Answer:
Emulsions during the extraction of this compound are primarily caused by:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can create fine droplets of one phase within the other, leading to a stable emulsion.
-
Presence of Surfactant-like Molecules: Impurities from the reaction mixture, such as phospholipids, free fatty acids, or proteins, can act as surfactants and stabilize emulsions.[3]
-
Similar Densities: If the density of the organic layer (this compound solution) and the aqueous layer are very similar, separation will be slow and prone to emulsion formation.
Question: How can I prevent emulsions from forming in the first place?
Answer:
Proactive measures are often more effective than trying to break an established emulsion.[3] Consider the following preventative steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal emulsion formation.
-
Pre-washing: If the reaction mixture is known to contain impurities that cause emulsions, consider a pre-wash of the crude product before extraction.
-
Salting Out: Add salt or brine to the aqueous layer before extraction to increase its polarity and density, which can suppress emulsion formation.[3]
Question: Which layer is my product (this compound) in?
Answer:
To determine which layer contains your product, you need to know the densities of the solvents being used. This compound has a density of approximately 0.866 g/mL at 25°C.[6] Water has a density of approximately 1.0 g/mL. Therefore, the organic layer containing this compound will be the top layer , and the aqueous layer will be the bottom layer . You can confirm this by adding a few drops of water to the separatory funnel; if it mixes with the bottom layer, your identification is correct.
Data Presentation
Table 1: Physical Properties of this compound and Common Solvents
| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Boiling Point (°C) | Solubility in Water |
| This compound | C₅H₁₁Cl | 106.59 | 0.866[6] | 85-86[6] | Insoluble[6][7] |
| Water | H₂O | 18.02 | ~1.0 | 100 | - |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~1.2 | ~108 | - |
Experimental Protocols
Protocol: Extraction of this compound
This protocol outlines a standard liquid-liquid extraction procedure for isolating this compound from an aqueous reaction mixture.
Materials:
-
Separatory funnel
-
Reaction mixture containing this compound
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks
-
Beakers
-
Ring stand and clamp
Procedure:
-
Transfer Reaction Mixture: Carefully transfer the reaction mixture to a separatory funnel of appropriate size, ensuring not to fill it more than two-thirds full.
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[8][9]
-
Separate Layers: Place the separatory funnel back in the ring clamp and allow the layers to separate completely. The organic layer (containing this compound) will be the top layer. Drain the lower aqueous layer into a beaker.
-
Second Wash (Sodium Bicarbonate): To neutralize any remaining acid, add a volume of 5% sodium bicarbonate solution equal to the organic layer.[8][9] Gently swirl the unstoppered funnel initially to allow for the release of any CO₂ gas that may form. Then, stopper the funnel and invert gently with frequent venting.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Third Wash (Brine): Add a volume of brine equal to the organic layer. Gently invert the funnel several times.
-
Separate and Collect Organic Layer: Allow the layers to separate and drain the lower aqueous brine layer. Drain the top organic layer containing the this compound into a clean, dry Erlenmeyer flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer and swirl gently. The drying agent will clump together as it absorbs residual water. Continue adding small portions until some of the drying agent remains free-flowing.
-
Decanting/Filtration: Carefully decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask, leaving the drying agent behind. The this compound is now ready for further purification (e.g., distillation) or analysis.
Mandatory Visualization
Caption: A logical workflow for troubleshooting phase separation and emulsion issues.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. This compound | 594-36-5 [chemicalbook.com]
- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Solved Synthesis of this compound Goal: 1-2 | Chegg.com [chegg.com]
- 9. studylib.net [studylib.net]
Optimizing distillation temperature for high-purity 2-Chloro-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-2-methylbutane. The following sections offer detailed experimental protocols, data for optimizing distillation temperature, and troubleshooting advice for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal distillation temperature for achieving high-purity this compound?
A1: The optimal distillation temperature depends on the pressure at which the distillation is performed. At atmospheric pressure (760 mmHg), this compound boils at 85-86 °C. For heat-sensitive applications or to avoid potential decomposition, vacuum distillation is recommended. At a reduced pressure of 14 mmHg, the boiling point is lowered to 83-84 °C. Operating at the precise boiling point for the given pressure is crucial for good separation.
Q2: What are the most common impurities in a crude sample of this compound synthesized from tert-amyl alcohol and HCl?
A2: The most common impurities are unreacted tert-amyl alcohol and water.[1][2] The synthesis proceeds via an SN1 reaction, which can also have a competing elimination (E1) reaction, potentially forming small amounts of 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) as byproducts. However, the use of concentrated hydrochloric acid at room temperature favors the substitution reaction.
Q3: How can I effectively remove unreacted tert-amyl alcohol from my this compound sample?
A3: Fractional distillation is the most effective method for separating this compound from the higher-boiling tert-amyl alcohol. There is a significant difference in their atmospheric boiling points (85-86 °C for this compound versus 102 °C for tert-amyl alcohol), which allows for efficient separation with a fractionating column.[3][4]
Q4: Does this compound form azeotropes with water or other common solvents?
Q5: My distillate is cloudy. What is the likely cause and how can I fix it?
A5: A cloudy distillate is most often due to the presence of water. This indicates that the crude product was not sufficiently dried before distillation. To rectify this, the distilled product should be collected, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride), and then re-distilled.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point at 760 mmHg (°C) | Boiling Point at 14 mmHg (°C) | Density (g/mL at 25°C) |
| This compound | 106.59 | 85-86 | 83-84 | 0.866 |
| tert-Amyl alcohol | 88.15 | 102-103 | - | ~0.809 |
| Water | 18.02 | 100 | - | 0.997 |
| tert-Amyl alcohol/Water Azeotrope | - | 87.4 | - | - |
Experimental Protocols
Synthesis of this compound (SN1 Reaction)
This protocol outlines the synthesis of this compound from tert-amyl alcohol and concentrated hydrochloric acid.
-
Reaction Setup: In a separatory funnel, combine 10 mL of tert-amyl alcohol with 25 mL of cold, concentrated hydrochloric acid.
-
Reaction: Swirl the mixture gently for approximately one minute. Then, stopper the funnel and shake for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The upper layer is the organic product.
-
Washing:
-
Carefully drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of deionized water. Shake and vent, then drain the aqueous layer.
-
Wash the organic layer with 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be evolved. Drain the aqueous layer.
-
Wash the organic layer again with 10 mL of deionized water and drain the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride, and swirl until the liquid is clear.
-
Isolation: Decant or filter the dried liquid into a round-bottom flask suitable for distillation.
Fractional Distillation for High-Purity this compound
This protocol describes the purification of crude this compound by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Distillation:
-
Add the dried, crude this compound and a few boiling chips to the round-bottom flask.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of this compound (85-86 °C at atmospheric pressure).
-
Collect the fraction that distills over at a constant temperature. This is your high-purity product.
-
If the temperature begins to rise significantly above 86 °C, it indicates that the higher-boiling impurities (i.e., tert-amyl alcohol) are beginning to distill. At this point, stop the distillation or change the receiving flask to collect this fraction separately.
-
-
Product Collection: Collect the purified this compound in a clean, dry, and tared container.
Mandatory Visualization
References
Managing pressure buildup in the synthesis of 2-Chloro-2-methylbutane
Technical Support Center: Synthesis of 2-Chloro-2-methylbutane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The content focuses on managing the common issue of pressure buildup during the reaction and subsequent workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pressure buildup during the initial mixing of 2-methyl-2-butanol (B152257) and concentrated hydrochloric acid?
A1: The primary cause is the high vapor pressure of concentrated (12M) hydrochloric acid.[1] This reagent readily releases hydrogen chloride (HCl) gas, and the process is accelerated when the mixture is swirled or shaken in a closed system like a separatory funnel.[2]
Q2: Why does significant pressure evolve during the sodium bicarbonate wash step?
A2: The pressure buildup during the sodium bicarbonate (NaHCO₃) wash is due to the production of carbon dioxide (CO₂) gas.[2][3] This occurs when the basic sodium bicarbonate solution neutralizes residual concentrated hydrochloric acid from the reaction phase. This acid-base reaction is vigorous and evolves a significant amount of gas.[1][2][4]
Q3: How can I safely manage the pressure generated during the reaction and workup?
A3: Safe management involves frequent and proper venting of the reaction vessel, typically a separatory funnel. During the initial reaction with HCl and the subsequent wash with NaHCO₃, the funnel should be stoppered, inverted, and the stopcock immediately opened while pointing the stem towards the back of a fume hood to release the pressure.[1][5][6] This should be done "early and often," especially after shaking.[2][5] For the bicarbonate wash, it is also recommended to swirl the unstoppered funnel initially to allow the bulk of the CO₂ to escape before commencing shaking.[1][7][8]
Q4: What are the potential hazards of failing to vent the separatory funnel properly?
A4: Improper venting can lead to a dangerous buildup of pressure inside the separatory funnel. This can cause the stopper to be ejected, splashing corrosive and hazardous chemicals out of the vessel.[3] This poses a significant risk of chemical burns and exposure to both the operator and others in the laboratory.
Q5: Is it safe to perform this synthesis in a completely sealed reaction vessel?
A5: No, it is extremely unsafe to perform this reaction in a sealed vessel. The evolution of HCl and CO₂ gases will cause a rapid and dangerous increase in pressure that can lead to vessel rupture or explosion. The synthesis must be conducted in an apparatus, such as a separatory funnel, that allows for regular and controlled venting of pressure.[3][4]
Troubleshooting Guide: Excessive Pressure Buildup
This guide provides a logical workflow for identifying the cause of and responding to excessive pressure during the synthesis.
Caption: Troubleshooting logic for managing pressure buildup.
Data Presentation: Reagent Quantities
The following table summarizes typical reactant quantities used in standard laboratory protocols for this synthesis.
| Reagent | Quantity Range | Concentration | Source (Citation) |
| 2-methyl-2-butanol | 8.0 - 12.0 g (or 8 - 10 mL) | --- | [1][2][5][7] |
| Hydrochloric Acid | 20 - 25 mL | 12 M (Concentrated) | [1][2][5][7][8] |
| 5% Sodium Bicarbonate | 10 - 25 mL (per wash) | 5% (w/v) | [1][5][8] |
| Saturated NaCl (Brine) | ~10 mL | Saturated | [7] |
| Anhydrous Drying Agent | Sufficient Amount | --- | [1][5][7] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol integrates common procedures and emphasizes safety measures for pressure management.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[5][7]
-
Handle concentrated (12M) hydrochloric acid exclusively within a certified fume hood due to its corrosive nature and harmful HCl gas emissions.[1][2][3]
-
Be aware that chlorinated hydrocarbons may be toxic; avoid inhalation and skin contact.[4]
Procedure:
-
Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated (12M) hydrochloric acid.[5][8]
-
Initial Reaction: Without stoppering the funnel, gently swirl the mixture for approximately one minute to ensure the reactants are thoroughly mixed.[1][2] This initial open-swirling helps manage pressure from HCl gas.
-
Extraction:
-
Securely place the stopper on the separatory funnel.
-
Invert the funnel and immediately open the stopcock to vent the initial pressure buildup. Ensure the funnel stem is pointed towards the back of the fume hood.[5][6]
-
Shake the funnel for several minutes (typically 5 minutes), venting frequently after each agitation to relieve pressure.[2][5][8]
-
Place the funnel in a ring stand and allow the mixture to stand until two distinct layers have fully separated.[2][5]
-
Drain the lower aqueous layer and set it aside. The upper organic layer contains the desired product.[2]
-
-
Washing and Neutralization:
-
To the organic layer remaining in the separatory funnel, add 10-20 mL of a 5% sodium bicarbonate solution.
-
CRITICAL VENTING STEP: Before stoppering, gently swirl the funnel to allow the initial vigorous CO₂ evolution to subside.[1][7][8]
-
Stopper the funnel, invert, and vent immediately. Shake gently with frequent venting for about two minutes to neutralize all remaining acid.[1][8]
-
Allow the layers to separate and drain the lower aqueous bicarbonate layer.
-
(Optional) Wash the organic layer with 10 mL of water, followed by 10 mL of saturated NaCl solution (brine), separating the layers after each wash.[7][8]
-
-
Drying: Transfer the organic layer from the top of the funnel into a dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., CaCl₂ or MgSO₄) and swirl intermittently for 10-15 minutes until the liquid is clear.[5][7][8]
-
Isolation: Decant or filter the dried liquid product into a tared flask to determine the yield. The product can be further purified by simple distillation if required.[7]
References
- 1. Solved Synthesis of this compound Goal: 1-2 | Chegg.com [chegg.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 5. studylib.net [studylib.net]
- 6. m.youtube.com [m.youtube.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Preparation of this compound [chemistry.gravitywaves.com]
Common purity issues and advanced purification methods for 2-Chloro-2-methylbutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common purity issues and advanced purification methods for 2-Chloro-2-methylbutane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized from 2-methyl-2-butanol (B152257) and HCl?
The most common impurities include:
-
Unreacted 2-methyl-2-butanol: The starting alcohol may not have fully reacted.
-
Excess Hydrochloric Acid (HCl): Concentrated HCl is typically used in excess to drive the reaction.[1][2][3]
-
Water: Water is a byproduct of the reaction and is also introduced during the aqueous workup.
-
Alkene Byproducts: Elimination reactions can occur, leading to the formation of 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552).[1]
Q2: My final product is cloudy. What is the likely cause and how can I fix it?
A cloudy appearance in the final product is almost always due to the presence of water. This indicates that the drying step was insufficient. To resolve this, redissolve the product in a suitable dry, non-polar solvent (like diethyl ether or dichloromethane), and re-dry it over a fresh portion of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride). Ensure the drying agent is swirled and in contact with the solution for a sufficient amount of time until the liquid is clear. Afterwards, the drying agent should be filtered off and the solvent removed by distillation.
Q3: I've noticed a significant loss of product during the sodium bicarbonate wash. Why is this happening and what can I do to minimize it?
Significant product loss during the sodium bicarbonate wash can be attributed to two main factors:
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially in the presence of impurities, can lead to the formation of a stable emulsion, making layer separation difficult. To avoid this, gently swirl or invert the separatory funnel multiple times rather than shaking it vigorously.[1][2] If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Hydrolysis of the Product: this compound is a tertiary alkyl halide and can be susceptible to hydrolysis (SN1 reaction) back to 2-methyl-2-butanol under aqueous basic conditions, although this is generally slow at room temperature. To minimize this, perform the washings without unnecessary delay and at room temperature.
Q4: My distilled product has a lower boiling point than expected and a sharp odor. What could be the impurity?
A lower than expected boiling point and a sharp odor are often indicative of the presence of alkene byproducts, such as 2-methyl-1-butene (b.p. 31°C) and 2-methyl-2-butene (b.p. 38°C).[4][5][6][7] These are formed via an E1 elimination side reaction. Simple distillation may not be sufficient to remove these if they are present in significant quantities.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction; Loss during workup (e.g., emulsion); Side reactions (elimination). | Ensure sufficient reaction time and adequate mixing with HCl. Avoid vigorous shaking during washes to prevent emulsions. Use a controlled temperature during the reaction to minimize elimination. |
| Product Contaminated with Starting Alcohol | Incomplete reaction; Inefficient distillation. | Increase reaction time or use a slight excess of HCl. Use fractional distillation for a more efficient separation. |
| Product is Acidic (fails pH test) | Incomplete neutralization with sodium bicarbonate. | Wash the organic layer with sodium bicarbonate solution until the aqueous layer is basic (test with litmus (B1172312) or pH paper).[8] |
| Presence of Alkene Impurities | High reaction temperature favoring elimination; Inefficient purification. | Maintain a lower reaction temperature. For removal, consider advanced purification methods like fractional distillation or chemical treatment. |
Advanced Purification Methods
For applications requiring very high purity, the following advanced methods can be employed.
Fractional Distillation
Fractional distillation is more efficient than simple distillation for separating liquids with close boiling points, such as this compound (b.p. 85-86°C) and unreacted 2-methyl-2-butanol (b.p. 102°C).[9][10][11][12][13]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Distillation: Place the crude this compound in the distillation flask with boiling chips. Heat the flask gently.
-
Fraction Collection: The temperature should be monitored closely. The first fraction, containing lower-boiling impurities like alkenes, will distill first. As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product. A sharp increase in temperature will indicate that the higher-boiling impurities (like the starting alcohol) are beginning to distill.
Preparative Gas Chromatography (Prep-GC)
For the highest achievable purity, preparative gas chromatography can be used. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[14][15]
Experimental Protocol: Preparative Gas Chromatography (General)
-
Column Selection: Choose a column with a stationary phase that provides good separation of this compound from its potential impurities. A non-polar or semi-polar column is typically suitable for alkyl halides.
-
Parameter Optimization: Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.
-
Injection and Collection: Inject small aliquots of the partially purified this compound onto the column. The separated components are detected as they elute, and a collection system is used to trap the desired product fraction. This process can be automated for larger quantities.
Chemical Removal of Alkene Impurities
Alkene impurities can be removed by taking advantage of their reactivity.
1. Sulfuric Acid Wash:
Alkenes react with cold, concentrated sulfuric acid to form alkyl hydrogen sulfates, which are soluble in the acid layer.
Experimental Protocol:
-
Cool the crude this compound in an ice bath.
-
Carefully wash the cold organic layer with a small volume of cold, concentrated sulfuric acid in a separatory funnel.
-
Quickly separate the layers to minimize potential reactions with the desired product.
-
Immediately wash the organic layer with water and then sodium bicarbonate solution to remove any residual acid.
-
Dry the product over an anhydrous drying agent and distill.
2. Potassium Permanganate (B83412) (KMnO₄) Oxidation:
Potassium permanganate will react with the double bond of the alkene impurities to form diols, which can then be separated.[16][17][18][19][20] This method should be used with caution as KMnO₄ is a strong oxidizing agent.
Experimental Protocol:
-
Dissolve the crude product in a solvent in which both the product and impurities are soluble, but which is inert to KMnO₄ (e.g., acetone).
-
Cool the solution in an ice bath and slowly add a dilute, cold solution of potassium permanganate with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
Stop adding the KMnO₄ solution once a faint purple color persists.
-
Filter the solution to remove the manganese dioxide (a brown precipitate) that forms.
-
Remove the solvent and purify the this compound by distillation.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Impurities Removed | Notes |
| Simple Distillation | 95-98% | Unreacted alcohol, HCl, water, some high-boiling impurities. | Efficiency depends on the boiling point difference of components. |
| Fractional Distillation | >99% | Unreacted alcohol, closely boiling isomers, and some alkene impurities. | More efficient for separating components with similar boiling points.[9][10][11][12][13] |
| Preparative GC | >99.9% | All volatile impurities. | Provides the highest purity but is less suitable for large quantities.[14][15] |
| Chemical Treatment + Distillation | >99.5% | Specifically targets alkene impurities. | The product must be thoroughly washed and redistilled after chemical treatment. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purity issues in this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. Preparation of this compound [chemistry.gravitywaves.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Methyl-2-butene CAS#: 513-35-9 [m.chemicalbook.com]
- 5. 2-Methyl-2-butene | 513-35-9 [chemicalbook.com]
- 6. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-1-butene | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. lunatechequipment.com [lunatechequipment.com]
- 10. psiberg.com [psiberg.com]
- 11. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 12. extractionmagazine.com [extractionmagazine.com]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. savemyexams.com [savemyexams.com]
- 17. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 18. chem.ualberta.ca [chem.ualberta.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pathwayz.org [pathwayz.org]
Safety protocols and handling precautions for 2-Chloro-2-methylbutane
This guide provides essential safety protocols, handling precautions, and troubleshooting advice for laboratory personnel working with 2-Chloro-2-methylbutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2][3][4][5][6][7][8] It can cause skin and serious eye irritation.[1][3][4][6][7][9] Inhalation may lead to respiratory irritation, and high concentrations of vapors can cause dizziness or suffocation.[2][6][9] Ingestion may result in gastrointestinal irritation and central nervous system (CNS) depression.[2]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a flame-retardant lab coat.[1] All handling of this chemical should be conducted in a well-ventilated area or a chemical fume hood.[1][4][10]
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][10][11] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][10][11] Ensure the storage area is a designated flammables area.[2][12]
Q4: What should I do in case of a small spill?
A4: In the event of a small spill, immediately remove all sources of ignition.[1][2] Ensure adequate ventilation.[1][2] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[2][4][10]
Q5: What are the appropriate first aid measures for exposure?
A5:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][11][12]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][11][12]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][11][12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Troubleshooting Guides
Unexpected Experimental Outcome: Synthesis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure the hydrochloric acid used is concentrated (12M).- Increase the reaction time or agitation to ensure thorough mixing of the reactants.[1][10] |
| Loss of product during workup. | - Be careful to properly separate the aqueous and organic layers in the separatory funnel.[1][10][13]- Ensure the drying agent (e.g., anhydrous calcium chloride) is sufficient to remove all water from the organic layer.[1][10] | |
| Product is Contaminated (e.g., with starting material) | Inefficient extraction or washing. | - Perform the sodium bicarbonate wash to neutralize any remaining acid.[1][10][13]- Wash the organic layer with saturated sodium chloride solution (brine) to help remove dissolved water and some impurities.[13] |
| Inaccurate distillation. | - Monitor the distillation temperature closely and collect the fraction at the expected boiling point of this compound (85-86 °C).[13] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H11Cl |
| Molecular Weight | 106.59 g/mol [5] |
| Appearance | Colorless to light yellow liquid[2][12] |
| Boiling Point | 85-86 °C (185-186.8 °F)[12][14] |
| Melting Point | -73 °C (-99.4 °F)[12][14] |
| Flash Point | -9 °C (15.8 °F)[2][12] |
| Density | 0.866 g/mL at 25 °C[14] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether.[5][14] |
Experimental Protocols
Synthesis of this compound from 2-Methyl-2-butanol (B152257)
This protocol describes the synthesis of this compound via an SN1 reaction.
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (12M)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 8.0 g of 2-methyl-2-butanol with 25 mL of concentrated hydrochloric acid.[1]
-
Gently swirl the mixture without the stopper for 2-3 minutes.[1]
-
Stopper the funnel and shake for approximately 5 minutes, venting frequently to release pressure.[1][10]
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the organic layer with two 20 mL portions of 5% sodium bicarbonate solution. Vent frequently as carbon dioxide gas will be evolved.[1]
-
Wash the organic layer with one 20 mL portion of saturated sodium chloride solution.[13]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous calcium chloride pellets until they no longer clump together.[1][10]
-
Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.
-
Decant the dried product into a distillation flask.
-
Purify the product by simple distillation, collecting the fraction that boils between 82-85 °C.[13]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key safety hazards and corresponding protective measures.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Preparation of this compound [chemistry.gravitywaves.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studylib.net [studylib.net]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. scribd.com [scribd.com]
Validation & Comparative
Using the Lucas test to differentiate tertiary alcohols via 2-Chloro-2-methylbutane formation
A Comparative Guide to Differentiating Tertiary Alcohols Using the Lucas Test
In the fields of synthetic chemistry and drug development, the rapid and accurate classification of alcohol functional groups—primary, secondary, or tertiary—is a fundamental step.[1][2][3] The structural classification dictates the molecule's reactivity, metabolic pathways, and potential applications. The Lucas test, a qualitative method developed by Howard Lucas in 1930, offers a simple and swift means to distinguish between these alcohol classes based on their differential reaction rates with the Lucas reagent.[4] This guide provides a detailed comparison of the Lucas test, particularly in the context of forming 2-chloro-2-methylbutane from a tertiary alcohol, with other common analytical techniques.
The Lucas Test: Principle and Performance
The Lucas test relies on the reaction of an alcohol with the Lucas reagent, a solution of anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[4][5] The reaction is a nucleophilic substitution where the hydroxyl (-OH) group is replaced by a chloride ion (-Cl), forming an insoluble alkyl chloride.[4][6] This insolubility results in the formation of a cloudy suspension or a distinct oily layer, providing a visual indicator of a positive reaction.[6]
The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism for secondary and tertiary alcohols.[4][6][7] The rate-determining step is the formation of a carbocation intermediate after the -OH group is protonated.[6][8] Tertiary alcohols, such as 2-methyl-2-butanol (B152257), react almost instantaneously because they form a highly stable tertiary carbocation.[4][5][7] Secondary alcohols react more slowly as they form less stable secondary carbocations, while primary alcohols react very slowly, often requiring heat, as primary carbocations are highly unstable.[4][7][9]
Reaction with 2-methyl-2-butanol (Tertiary Alcohol): (CH₃)₂C(OH)CH₂CH₃ + HCl --(ZnCl₂)--> (CH₃)₂C(Cl)CH₂CH₃ + H₂O
Comparative Reaction Times with Lucas Reagent
The key quantitative differentiator in the Lucas test is the time required for turbidity to appear. This data allows for a clear distinction between the alcohol classes at room temperature.
| Alcohol Class | Example | Observation | Time to Turbidity |
| Tertiary | 2-Methyl-2-butanol | Immediate formation of a cloudy solution or oily layer.[6] | < 1 minute[10] |
| Secondary | 2-Pentanol | Solution turns turbid or forms an oily layer after a delay.[6] | 3 - 10 minutes[5][6][7] |
| Primary | 1-Pentanol | Solution remains clear at room temperature.[6] | No reaction (or only upon heating)[1][6] |
Experimental Protocols
Protocol 1: The Lucas Test
Objective: To differentiate a tertiary alcohol from primary and secondary alcohols.
Materials:
-
Test tubes
-
Pipettes
-
Alcohol sample (e.g., 2-methyl-2-butanol)
-
Lucas Reagent (equimolar anhydrous ZnCl₂ in concentrated HCl)[5]
Procedure:
-
Place approximately 1-2 mL of the alcohol sample into a clean, dry test tube.[7]
-
Stopper the test tube, shake the mixture vigorously for a few seconds, and then allow it to stand at room temperature.[7][11]
-
Observe the solution and record the time taken for turbidity (a cloudy or milky appearance) to develop.[7][11]
Protocol 2: Jones Oxidation (Chromic Acid Test)
Objective: An alternative chemical test to differentiate alcohol classes based on their oxidation.
Materials:
-
Test tubes
-
Pipettes
-
Alcohol sample
-
Acetone (solvent)[12]
-
Jones Reagent (CrO₃ in H₂SO₄)
Procedure:
-
In a test tube, dissolve 3-4 drops of the alcohol sample in 10 drops of acetone.[12]
-
Carefully add 2-3 drops of the Jones reagent dropwise to the solution while gently agitating the mixture.[12]
-
Observe for a color change.
Comparison of Differentiation Methods
While the Lucas test is effective, other methods provide complementary or more definitive information.
| Method | Principle | Speed | Equipment | Advantages | Limitations |
| Lucas Test | SN1 reaction rate | Fast (immediate for 3°) | Glassware | Simple, rapid, requires minimal equipment. | Only effective for soluble alcohols (typically < 8 carbons); reagent is highly corrosive.[9] |
| Jones Oxidation | Oxidation of alcohols | Fast | Glassware | Provides clear colorimetric results for 1°/2° vs. 3° alcohols.[12] | Reagent is a toxic heavy metal; does not distinguish between 1° and 2° alcohols.[14] |
| IR Spectroscopy | C-O bond stretching frequency | Fast | IR Spectrometer | Nondestructive; provides structural information. The C-O stretch for 3° alcohols is ~1210-1100 cm⁻¹.[15] | Requires specialized equipment; peak positions can overlap, especially between 2° and 3° alcohols.[15] |
| ¹H & ¹³C NMR | Chemical shifts and splitting | Slower (requires sample prep) | NMR Spectrometer | Provides definitive structural identification.[16] The carbinol carbon (C-OH) shift for 3° alcohols is ~65-85 ppm. | Requires expensive equipment and expert interpretation. |
Visualizing the Processes
Lucas Test Reaction Mechanism
The diagram below illustrates the SN1 mechanism for the reaction of a tertiary alcohol (2-methyl-2-butanol) with the Lucas reagent, leading to the formation of the insoluble this compound.
Caption: SN1 mechanism of the Lucas test with a tertiary alcohol.
Experimental Workflow for Alcohol Classification
This workflow outlines a logical sequence for identifying an unknown alcohol using both the Lucas test and a confirmatory alternative.
Caption: Workflow for classifying an unknown alcohol sample.
References
- 1. ck12.org [ck12.org]
- 2. quora.com [quora.com]
- 3. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]
- 4. testbook.com [testbook.com]
- 5. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. byjus.com [byjus.com]
- 7. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 8. youtube.com [youtube.com]
- 9. why lucas reagent follows sn1 mechanism?....what if,l lucas reagent t - askIITians [askiitians.com]
- 10. m.youtube.com [m.youtube.com]
- 11. careers360.com [careers360.com]
- 12. Video: Identifying Alcohols - Procedure [jove.com]
- 13. Video: Identifying Alcohols - Concept [jove.com]
- 14. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. fiveable.me [fiveable.me]
A Comparative Study of SN1 and SN2 Mechanisms for Alkyl Halide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical compounds, the precise construction of molecules is paramount. Nucleophilic substitution reactions, specifically the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, are fundamental tools for the introduction of functional groups, such as halogens, into aliphatic compounds. The choice between these two pathways has profound implications for the yield, purity, and stereochemical outcome of the synthesis. This guide provides a detailed comparison of the SN1 and SN2 mechanisms for the synthesis of alkyl halides, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
The SN1 and SN2 reactions represent two distinct pathways for nucleophilic substitution. The SN1 reaction is a two-step mechanism that proceeds through a carbocation intermediate, favoring tertiary substrates and resulting in a mixture of stereoisomers (racemization). In contrast, the SN2 reaction is a concerted, one-step process that leads to an inversion of stereochemistry and is favored for primary and methyl substrates. The selection of the appropriate mechanism is dictated by a careful consideration of the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for representative SN1 and SN2 reactions in the synthesis of alkyl halides. While exact values can vary based on specific reaction conditions, these data provide a comparative overview.
| Feature | SN1 Reaction: Synthesis of tert-Butyl Chloride | SN2 Reaction: Synthesis of 1-Bromobutane |
| Reaction | (CH₃)₃COH + HCl → (CH₃)₃CCl + H₂O | CH₃(CH₂)₃OH + NaBr + H₂SO₄ → CH₃(CH₂)₃Br + NaHSO₄ + H₂O |
| Mechanism | Two-step, unimolecular | One-step, bimolecular |
| Rate Law | Rate = k[(CH₃)₃COH][1][2] | Rate = k[CH₃(CH₂)₃OH][HBr][2] |
| Relative Rate | Tertiary > Secondary >> Primary[2][3] | Methyl > Primary > Secondary >> Tertiary[3] |
| Typical Yield | ~49% (with 3 equiv. HCl)[4] | ~76%[5] |
| Stereochemistry | Racemization (if chiral center is present)[6] | Inversion of configuration[6] |
| Enantiomeric Excess (e.e.) | Typically low to zero (approaching 0% e.e.) | High (approaching 100% e.e. for a stereospecific reaction) |
| Optimal Substrate | Tertiary | Primary or Methyl |
| Optimal Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, Br⁻, CN⁻) |
| Optimal Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
Reaction Mechanisms and Logical Workflow
The choice between an SN1 and SN2 pathway is a critical decision in synthetic planning. The following diagrams illustrate the mechanisms and a logical workflow for selecting the appropriate reaction conditions.
Caption: The SN1 mechanism proceeds through a slow, rate-determining formation of a planar carbocation, followed by a fast nucleophilic attack, leading to a racemic mixture of products.
References
- 1. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
A Comparative Guide to the Reactivity of 2-Chloro-2-methylbutane and Other Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloro-2-methylbutane, a tertiary alkyl halide, with other primary and secondary alkyl halides. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions in a laboratory setting.
Executive Summary
The reactivity of alkyl halides is fundamentally governed by the structure of the alkyl group, the nature of the leaving group, the strength of the nucleophile or base, and the solvent. This compound, as a tertiary alkyl halide, predominantly undergoes unimolecular reactions (SN1 and E1) due to the formation of a stable tertiary carbocation intermediate and significant steric hindrance around the reactive center. This is in stark contrast to primary and secondary alkyl halides, which favor bimolecular reactions (SN2 and E2). Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways.
Comparative Reactivity Data
The following tables summarize the relative reaction rates of this compound and other representative alkyl halides under various reaction conditions.
Table 1: Relative Rates of Solvolysis (SN1) in Ethanol (B145695)
| Alkyl Halide | Structure | Relative Rate |
| Methyl Chloride | CH₃Cl | ~0 |
| Ethyl Chloride | CH₃CH₂Cl | 1 |
| Isopropyl Chloride | (CH₃)₂CHCl | 2 |
| This compound | (CH₃)₂C(Cl)CH₂CH₃ | ~1.2 x 10⁵ |
This data illustrates the dramatic increase in SN1 reaction rate with increasing substitution at the carbon bearing the leaving group, a direct consequence of carbocation stability.
Table 2: Relative Rates of Reaction with Sodium Iodide in Acetone (SN2)
| Alkyl Halide | Structure | Relative Rate |
| Methyl Chloride | CH₃Cl | 30 |
| Ethyl Chloride | CH₃CH₂Cl | 1 |
| Isopropyl Chloride | (CH₃)₂CHCl | 0.02 |
| This compound | (CH₃)₂C(Cl)CH₂CH₃ | ~0 |
This table highlights the profound impact of steric hindrance on SN2 reactions, with the highly hindered tertiary alkyl halide being virtually unreactive.
Table 3: Relative Rates of Elimination (E2) with Sodium Ethoxide in Ethanol
| Alkyl Halide | Structure | Relative Rate |
| Ethyl Bromide | CH₃CH₂Br | 1 |
| Isopropyl Bromide | (CH₃)₂CHBr | 2.5 |
| tert-Butyl Bromide | (CH₃)₃CBr | 100 |
E2 reaction rates also generally increase with substrate substitution, favoring the formation of more substituted (and thus more stable) alkenes.
Table 4: Product Distribution in the Reaction of Alkyl Halides with Sodium Ethoxide in Ethanol at 55°C
| Alkyl Halide | % Substitution (SN2) | % Elimination (E2) | Major Product(s) |
| Ethyl Bromide | 90 | 10 | Ethyl ethyl ether |
| Isopropyl Bromide | 21 | 79 | Propene |
| This compound | ~0 | >99 | 2-methyl-2-butene, 2-methyl-1-butene |
This table demonstrates the competition between substitution and elimination, with elimination becoming the dominant pathway for more sterically hindered alkyl halides.
Reaction Mechanisms and Logical Workflow
The choice between substitution and elimination pathways, and between unimolecular and bimolecular mechanisms, is a critical aspect of alkyl halide chemistry.
Signaling Pathways for Alkyl Halide Reactions
Caption: Factors influencing the major reaction pathway of alkyl halides.
Experimental Workflow for Predicting Reaction Mechanisms
Caption: A logical workflow to predict the major reaction mechanism.
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions of alkyl halides.
Experiment 1: Synthesis of this compound via an SN1 Reaction
Objective: To synthesize this compound from 2-methyl-2-butanol (B152257).
Materials:
-
2-methyl-2-butanol (tert-amyl alcohol)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
Procedure:
-
In a separatory funnel, combine 10.0 mL of 2-methyl-2-butanol and 25.0 mL of concentrated HCl.
-
Gently swirl the funnel for one minute, then stopper it and shake for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water. Drain the lower aqueous layer.
-
Carefully add 15 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize the excess acid. Swirl gently until gas evolution ceases, then stopper and shake, venting frequently. Drain the lower aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to dry the product.
-
After 5-10 minutes, decant the clear liquid product into a pre-weighed vial.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., IR spectroscopy, NMR spectroscopy, boiling point determination).
Experiment 2: Dehydrohalogenation of 2-Bromobutane (B33332) via an E2 Reaction
Objective: To perform an E2 elimination of 2-bromobutane and analyze the product distribution.
Materials:
-
2-Bromobutane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Gas collection apparatus or GC-MS for product analysis
Procedure:
-
Prepare a solution of ethanolic KOH by dissolving 2.0 g of KOH in 40 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and add 5.0 mL of 2-bromobutane.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux for 30 minutes.
-
After the reflux period, allow the mixture to cool to room temperature.
-
If collecting the gaseous products, use a gas collection apparatus to capture the butene isomers.
-
Alternatively, for a more quantitative analysis, a small aliquot of the reaction mixture can be carefully removed and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of 1-butene, cis-2-butene, and trans-2-butene.
-
Analyze the results to determine the regioselectivity and stereoselectivity of the reaction.
Conclusion
The reactivity of this compound is dominated by its tertiary structure, leading to a strong preference for SN1 and E1 pathways through a stable carbocation intermediate. This contrasts sharply with the reactivity of primary and secondary alkyl halides, which are more susceptible to SN2 and E2 reactions. The choice of nucleophile/base and reaction conditions allows for the selective favoring of one pathway over another, a fundamental concept in synthetic organic chemistry. The provided data and protocols serve as a practical guide for researchers in designing and executing reactions involving these important classes of compounds.
Navigating E2 Elimination: A Comparative Guide to Strong Bases in the Dehydrohalogenation of 2-Chloro-2-methylbutane
For researchers, scientists, and professionals in drug development, understanding the nuances of elimination reactions is paramount for precise molecular synthesis. This guide provides an objective comparison of commonly used strong bases—sodium ethoxide, potassium tert-butoxide, and sodium hydroxide (B78521)—in the E2 elimination of 2-chloro-2-methylbutane, supported by experimental data and detailed protocols.
The E2 (bimolecular elimination) reaction of this compound yields two primary alkene products: the more substituted 2-methyl-2-butene (B146552) (Zaitsev product) and the less substituted 2-methyl-1-butene (B49056) (Hofmann product). The regioselectivity of this reaction is significantly influenced by the steric bulk of the base employed. This guide elucidates these differences to aid in the strategic selection of reagents for achieving desired synthetic outcomes.
Performance Comparison of Strong Bases
The choice of a strong base is a critical determinant of the major product in the E2 elimination of tertiary alkyl halides. Sterically small bases favor the thermodynamically more stable Zaitsev product, while sterically hindered bases favor the kinetically controlled Hofmann product.
| Base | Structure | Steric Hindrance | Major Product | Product Ratio (Zaitsev:Hofmann) |
| Sodium Ethoxide (NaOEt) | CH₃CH₂ONa | Low | 2-methyl-2-butene (Zaitsev) | ~70:30¹ |
| Sodium Hydroxide (NaOH) | NaOH | Low | 2-methyl-2-butene (Zaitsev) | Predominantly Zaitsev² |
| Potassium tert-Butoxide (KOtBu) | (CH₃)₃COK | High | 2-methyl-1-butene (Hofmann) | ~28:72¹ |
¹Data for the analogous reaction of 2-bromo-2-methylbutane. This serves as a close approximation for the chloro-derivative. ²Qualitative analysis indicates a strong preference for the Zaitsev product.
As the data indicates, less hindered bases like sodium ethoxide and sodium hydroxide facilitate the formation of the more stable, internally double-bonded alkene.[1] Conversely, the bulky nature of potassium tert-butoxide sterically impedes its approach to the internal β-hydrogens, leading to the preferential abstraction of a proton from the more accessible terminal methyl group.[1]
Experimental Protocols
The following is a general procedure for the E2 elimination of this compound. This protocol can be adapted for use with sodium ethoxide, potassium tert-butoxide, or sodium hydroxide by selecting the appropriate base and solvent.
Materials:
-
This compound
-
Selected strong base (Sodium Ethoxide, Potassium tert-Butoxide, or Sodium Hydroxide)
-
Anhydrous ethanol (B145695) (for sodium ethoxide) or tert-butanol (B103910) (for potassium tert-butoxide) or a suitable solvent for sodium hydroxide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Anhydrous magnesium sulfate
-
Gas chromatograph (for product analysis)
Procedure:
-
In a dry round-bottom flask, dissolve the chosen strong base in its corresponding anhydrous alcohol (e.g., 1.0 M solution).
-
Add this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the inorganic salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Decant the dried organic layer into a distillation apparatus.
-
Carefully distill the product, collecting the fraction corresponding to the boiling points of the expected alkenes (2-methyl-1-butene: 31°C; 2-methyl-2-butene: 38°C).
-
Analyze the collected distillate by gas chromatography to determine the product ratio.
Visualizing the E2 Elimination Pathway
The following diagrams illustrate the logical flow of the E2 elimination reaction and the factors influencing product distribution.
Caption: General workflow of the E2 elimination mechanism.
Caption: Influence of base size on product distribution.
References
Comparative evaluation of different synthetic routes to 2-Chloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the preparation of 2-chloro-2-methylbutane, an important tertiary alkyl halide intermediate in organic synthesis. The following sections detail the most common and effective methods, presenting experimental data, detailed protocols, and a comparative analysis to aid in the selection of the most suitable route for your research and development needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be primarily achieved through three main pathways: the hydrochlorination of a tertiary alcohol, the hydrochlorination of an alkene, and the use of chlorinating agents on a tertiary alcohol. Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability.
| Synthetic Route | Starting Material | Reagent | Reaction Type | Typical Yield (%) | Advantages | Disadvantages |
| Route 1 | 2-Methyl-2-butanol | Concentrated HCl | SN1 Substitution | 30 - 60[1][2] | Readily available and inexpensive starting materials, straightforward procedure. | Moderate yields, potential for elimination side-products (alkenes). |
| Route 2 | Isoamylene (2-Methyl-2-butene and 2-Methyl-1-butene mixture) | Hydrochloric Acid | Electrophilic Addition | High (in microreactor) | Potentially high throughput and efficiency, especially in continuous flow systems. | Starting material is a volatile and flammable gas, requiring specialized handling. |
| Route 3 | 2-Methyl-2-butanol | Thionyl Chloride (SOCl₂) | Nucleophilic Acyl Substitution | Generally high | Gaseous byproducts (SO₂ and HCl) are easily removed, leading to simpler purification.[3] | Reagent is corrosive and moisture-sensitive. |
| Route 4 | 2-Methyl-2-butanol | Phosphorus Pentachloride (PCl₅) | Nucleophilic Substitution | Generally high | Effective for tertiary alcohols, often with retention of configuration.[4][5] | Solid reagent can be difficult to handle, produces solid byproducts that require separation. |
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the different starting materials and the target product, this compound.
References
A Comparative Guide to Validating the Purity of 2-Chloro-2-methylbutane with Gas Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of gas chromatography (GC) with alternative methods for validating the purity of 2-Chloro-2-methylbutane. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical technique for your specific needs.
This compound, also known as tert-amyl chloride, is a valuable intermediate in organic synthesis. Its purity is critical, as contaminants can lead to unwanted side reactions, reduced yields, and compromised final product quality. The primary synthetic route involves the reaction of 2-methyl-2-butanol (B152257) with concentrated hydrochloric acid. This process can result in impurities such as the unreacted starting alcohol and elimination byproducts like 2-methyl-2-butene (B146552) and 2-methyl-1-butene.
Gas Chromatography: The Gold Standard for Volatile Compound Purity
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. It is the most common and reliable method for determining the purity of this compound.
Experimental Protocol: Gas Chromatography (GC-FID)
This protocol outlines a standard GC method using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
Prepare a series of calibration standards of this compound and any known potential impurities in the same solvent.
2. GC Instrumentation and Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent with FID |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C, hold for 5 min |
| Detector | FID, 280 °C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Data Analysis:
-
The purity of this compound is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For higher accuracy, a calibration curve generated from the standards can be used for quantification.
Expected Results with GC-FID
A high-purity sample of this compound will show a major peak corresponding to the product and minimal peaks for any impurities. The retention time of this compound under the specified conditions would be the primary identifier, which can be confirmed by running a standard.
Alternative Purity Assessment Methods
While GC is the preferred method for quantitative analysis, other techniques can provide qualitative or supplementary information about the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).
-
¹H NMR: Can be used to identify the presence of this compound and key impurities. The integration of the signals can be used for quantification if a suitable internal standard is used.
-
¹³C NMR: Provides information on the carbon skeleton and can help in identifying isomeric impurities.
Qualitative Chemical Tests for Alkyl Halides
These are classical wet chemistry tests that can indicate the presence of certain types of alkyl halides but are not suitable for precise purity determination.[1]
-
Alcoholic Silver Nitrate (B79036) Test: This test relies on the formation of a silver halide precipitate.[1][2] Tertiary alkyl halides like this compound react relatively quickly to form a white precipitate of silver chloride.[1]
-
Sodium Iodide in Acetone (B3395972) Test: This test is based on the differential solubility of sodium halides in acetone.[1][2] Tertiary chlorides are generally unreactive under these conditions.[1]
Comparison of Analytical Methods
The following table provides a comparative overview of the different methods for assessing the purity of this compound.
| Feature | Gas Chromatography (GC-FID) | NMR Spectroscopy | Qualitative Chemical Tests |
| Principle | Separation based on volatility and interaction with a stationary phase. | Nuclear spin transitions in a magnetic field. | Observation of a chemical reaction (e.g., precipitation).[1][2] |
| Type of Analysis | Quantitative | Quantitative (qNMR) and Qualitative | Qualitative |
| Sensitivity | High (ppm to ppb levels) | Moderate to High | Low |
| Specificity | High (excellent separation of volatile impurities) | High (provides structural information) | Low (can give false positives) |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Low |
| Advantages | Robust, reliable, highly sensitive, and quantitative. | Provides structural confirmation and can be quantitative. | Simple, rapid, and requires minimal equipment. |
| Disadvantages | Requires volatile and thermally stable compounds. | Higher cost and can be complex for quantitative analysis. | Not quantitative, low sensitivity, and low specificity. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for GC analysis and the logical relationship between the different purity assessment methods.
Conclusion
For the accurate and reliable determination of this compound purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method. It provides a robust, sensitive, and quantitative analysis of the main component and potential volatile impurities. While NMR spectroscopy offers the advantage of structural confirmation and can be used for quantification, its accessibility and the complexity of qNMR may be limiting factors. The classical qualitative tests, such as the alcoholic silver nitrate and sodium iodide in acetone tests, are best suited for preliminary identification or educational purposes and should not be used for definitive purity assessment in a research or industrial setting. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the nature of the expected impurities.
References
A Comparative Analysis of Reactivity Between Tertiary and Secondary Alkyl Halides
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reaction pathways of tertiary and secondary alkyl halides, supported by experimental data and detailed protocols.
The structural nuances between tertiary and secondary alkyl halides profoundly influence their chemical reactivity, dictating the prevalence of substitution versus elimination pathways and the mechanisms through which these reactions proceed. This guide provides an in-depth comparative analysis of their reactivity, supported by quantitative data and experimental methodologies, to aid in reaction design and interpretation in synthetic and medicinal chemistry.
I. Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a cornerstone of organic synthesis. However, the pathway of these reactions diverges significantly between tertiary and secondary alkyl halides, primarily due to steric hindrance and carbocation stability.
A. Unimolecular Nucleophilic Substitution (Sₙ1)
Tertiary alkyl halides exhibit a strong preference for the Sₙ1 mechanism. This two-step process involves the initial, rate-determining formation of a stable tertiary carbocation, followed by rapid attack of the nucleophile.[1][2] The stability of the tertiary carbocation, with three electron-donating alkyl groups, is the primary driver for this pathway.[3][4]
In stark contrast, secondary alkyl halides can undergo Sₙ1 reactions, but typically do so much more slowly than their tertiary counterparts. The secondary carbocation intermediate is less stable than a tertiary one, resulting in a higher activation energy for its formation.[1][3]
Table 1: Relative Rates of Sₙ1 Solvolysis of Alkyl Bromides
| Alkyl Bromide | Classification | Relative Rate |
| Methyl bromide | Methyl | 1 |
| Ethyl bromide | Primary | 2 |
| Isopropyl bromide | Secondary | 43 |
| tert-Butyl bromide | Tertiary | 1,200,000 |
Data adapted from a study on the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C.[3]
As the data clearly indicates, tert-butyl bromide, a tertiary alkyl halide, reacts 1.2 million times faster than methyl bromide and over 27,000 times faster than its secondary counterpart, isopropyl bromide, under these Sₙ1-favoring conditions.[3] This dramatic difference underscores the critical role of carbocation stability in Sₙ1 reactions.
B. Bimolecular Nucleophilic Substitution (Sₙ2)
The Sₙ2 mechanism, a single-step concerted reaction, is highly sensitive to steric hindrance.[5][6] The nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group.
For tertiary alkyl halides, the three bulky alkyl groups completely obstruct this backside attack, rendering the Sₙ2 pathway essentially impossible.[4][7]
Secondary alkyl halides, on the other hand, are viable substrates for Sₙ2 reactions, although they react more slowly than primary alkyl halides. The two alkyl groups provide some steric hindrance, but not enough to completely block the nucleophile.[6][8]
Table 2: Relative Rates of Sₙ2 Reaction of Alkyl Bromides with Iodide
| Alkyl Bromide | Classification | Relative Rate |
| Methyl bromide | Methyl | 1 |
| Ethyl bromide | Primary | 0.03 |
| Isopropyl bromide | Secondary | 0.00001 |
| tert-Butyl bromide | Tertiary | ≈ 0 |
Data adapted from studies on the reaction of alkyl bromides with sodium iodide in acetone.[9]
The data illustrates that the rate of Sₙ2 reaction decreases dramatically with increasing substitution at the alpha-carbon due to steric hindrance.[10]
II. Elimination Reactions: The Competing Pathway
Elimination reactions, which lead to the formation of alkenes, are always in competition with substitution reactions.[11] The structure of the alkyl halide plays a crucial role in determining the predominant pathway.
A. Unimolecular Elimination (E1)
Similar to the Sₙ1 reaction, the E1 mechanism proceeds through a carbocation intermediate.[12] Consequently, tertiary alkyl halides, which readily form stable carbocations, are excellent substrates for E1 reactions.[13] E1 reactions are often observed alongside Sₙ1 reactions, particularly when a weak base is used.[14]
Secondary alkyl halides can also undergo E1 reactions, but again, the less stable secondary carbocation makes this pathway less favorable than for tertiary halides.[15]
B. Bimolecular Elimination (E2)
The E2 mechanism is a concerted, one-step reaction that requires a strong base to abstract a proton from a carbon adjacent to the leaving group.[12][13] The rate of the E2 reaction is sensitive to the substitution pattern of the alkyl halide, with the reactivity order generally being tertiary > secondary > primary.[10][13] This is because the transition state of the E2 reaction has alkene-like character, and more substituted alkenes are more stable (Zaitsev's rule).
Tertiary alkyl halides react readily via the E2 mechanism in the presence of a strong base.[14] For secondary alkyl halides, the E2 pathway is also significant and often competes with the Sₙ2 reaction when a strong, non-bulky base is used.[11][16]
III. Substitution vs. Elimination: A Summary of Reactivity
The choice of reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, can be manipulated to favor either substitution or elimination.[17][18]
Table 3: General Product Distribution for Tertiary and Secondary Alkyl Halides
| Alkyl Halide | Conditions | Major Product(s) | Minor Product(s) |
| Tertiary | Weak nucleophile/weak base (e.g., H₂O, ROH) | Sₙ1, E1 | - |
| Strong, non-bulky base (e.g., EtO⁻) | E2 | - | |
| Strong, bulky base (e.g., t-BuOK) | E2 | - | |
| Secondary | Strong nucleophile/weak base (e.g., I⁻, CN⁻) | Sₙ2 | E2 |
| Strong, non-bulky base (e.g., EtO⁻) | E2 | Sₙ2 | |
| Strong, bulky base (e.g., t-BuOK) | E2 | Sₙ2 | |
| Weak nucleophile/weak base (e.g., H₂O, ROH) | Sₙ1, E1 | - |
Note: Higher temperatures generally favor elimination over substitution.[18]
IV. Experimental Protocols
To provide a practical context, the following is a detailed methodology for a key experiment used to compare the reactivity of alkyl halides.
A. Determination of Sₙ1 Solvolysis Rates
The relative rates of Sₙ1 solvolysis can be determined by monitoring the production of the acid byproduct (e.g., HCl or HBr) over time.[3][19] A common method involves titration.[20][21]
Protocol: Solvolysis of tert-Butyl Chloride
-
Preparation of Solvent Mixture: Prepare a solution of a specific composition, for example, 80% aqueous ethanol.
-
Reaction Initiation: Add a known concentration of tert-butyl chloride to the solvent mixture at a constant temperature (e.g., 25°C).
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a solvent (e.g., acetone) to stop the reaction.[22]
-
Titration: Add a few drops of an indicator (e.g., bromothymol blue) and titrate the generated HCl with a standardized solution of a strong base (e.g., NaOH) until the endpoint is reached.[20][22]
-
Data Analysis: The concentration of the alkyl halide remaining at each time point can be calculated from the amount of HCl produced. A plot of ln[R-Cl] versus time will yield a straight line for a first-order reaction, and the rate constant (k) can be determined from the slope.
-
Comparison: Repeat the experiment with a secondary alkyl halide (e.g., isopropyl chloride) under identical conditions to compare the rate constants.
V. Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the competitive nature of substitution and elimination reactions.
Caption: Sₙ1 mechanism for tertiary and secondary alkyl halides.
Caption: Sₙ2 mechanism: favored for secondary, hindered for tertiary.
Caption: E1 and E2 mechanisms and substrate preference.
Caption: Competition between substitution and elimination pathways.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Rank the following compounds in decreasing order of their reactiv... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brainkart.com [brainkart.com]
- 12. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.coach [chemistry.coach]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. youtube.com [youtube.com]
- 17. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 18. quora.com [quora.com]
- 19. amherst.edu [amherst.edu]
- 20. scribd.com [scribd.com]
- 21. studylib.net [studylib.net]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 2-Chloro-2-methylbutane: Investigating Alternative Reagents
For researchers, scientists, and professionals in drug development, the efficient synthesis of alkyl halides is a cornerstone of organic chemistry. This guide provides a detailed comparison of various reagents for the synthesis of 2-chloro-2-methylbutane, a valuable tertiary alkyl halide intermediate. We will explore the traditional method utilizing concentrated hydrochloric acid, a modern continuous-flow microreactor approach, and evaluate the suitability of other common chlorinating agents.
The conversion of tertiary alcohols to their corresponding alkyl chlorides is a fundamental transformation. This compound, also known as tert-amyl chloride, is a key building block in the synthesis of more complex molecules. The selection of the appropriate reagent and methodology is crucial for achieving high yields, purity, and ensuring operational safety.
Comparison of Synthetic Methodologies
This guide focuses on the synthesis of this compound from two primary starting materials: 2-methyl-2-butanol (B152257) (a tertiary alcohol) and isoamylene (an alkene). The performance of different chlorinating agents is summarized below.
| Reagent/Method | Starting Material | Reaction Type | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Conc. HCl | 2-methyl-2-butanol | SN1 | ~85-95% | 5-10 minutes | High yield, rapid reaction, simple procedure. | Use of corrosive concentrated acid. |
| SOCl₂ | 2-methyl-2-butanol | SNi/SN1 | Not reported | Not reported | Gaseous byproducts (SO₂ and HCl) are easily removed.[1] | Prone to causing elimination reactions with tertiary alcohols.[2] |
| PCl₅ | 2-methyl-2-butanol | SNi | High (general)[3] | Short (general)[3] | Can provide retention of configuration under mild conditions.[3][4] | Reacts violently with alcohols; not a preferred method for alkyl halide synthesis.[5] |
| PCl₃ | 2-methyl-2-butanol | - | Not reported | Not reported | - | Predominantly causes elimination reactions with tertiary alcohols. |
| Continuous-flow Microreactor | Isoamylene & HCl | Electrophilic Addition | >95% | 15 minutes | High efficiency, enhanced safety, continuous production.[5] | Requires specialized equipment. |
Experimental Protocols
Method 1: Synthesis from 2-methyl-2-butanol using Concentrated Hydrochloric Acid
This traditional and reliable method proceeds via an SN1 mechanism.
Materials:
-
2-methyl-2-butanol
-
Concentrated hydrochloric acid (12 M)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10.0 g of 2-methyl-2-butanol and 25 mL of concentrated hydrochloric acid.
-
Gently swirl the mixture for approximately 1 minute without the stopper.
-
Stopper the funnel and shake for 5-10 minutes, frequently venting to release pressure.
-
Allow the layers to separate. The upper layer is the organic product.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ gas is evolved.
-
Separate and discard the aqueous layer after each wash.
-
Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride to remove residual water.
-
Decant the dried product into a distillation flask and purify by simple distillation, collecting the fraction boiling between 82-88 °C.
Method 2: Continuous-Flow Microreactor Synthesis from Isoamylene and Hydrochloric Acid
This modern approach offers high efficiency and improved safety.
Materials and Equipment:
-
Isoamylene (2-methyl-2-butene)
-
Concentrated hydrochloric acid
-
Continuous-flow microreactor system with a back-pressure regulator
Procedure:
-
Set up the continuous-flow microreactor system.
-
Pump isoamylene and concentrated hydrochloric acid into the microreactor at a defined flow rate to achieve the desired residence time.
-
Maintain the reaction temperature and pressure at the optimal conditions (e.g., 90°C and 0.67 MPa).
-
The product stream exiting the reactor is collected.
-
The collected product can be further purified by washing with a sodium bicarbonate solution and drying, similar to the batch process.
Reaction Mechanisms and Logical Flow
The choice of reagent dictates the reaction pathway and potential side products.
Caption: SN1 reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the continuous-flow synthesis.
Discussion of Alternative Reagents
While thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are common reagents for converting primary and secondary alcohols to alkyl chlorides, their application to tertiary alcohols like 2-methyl-2-butanol is problematic.
-
Thionyl Chloride (SOCl₂): For tertiary alcohols, the reaction with SOCl₂ is prone to elimination (E1) reactions, leading to the formation of alkenes as major byproducts.[2] This significantly reduces the yield of the desired alkyl chloride. The reaction can proceed through an SNi (substitution nucleophilic internal) or SN1 mechanism.
-
Phosphorus Pentachloride (PCl₅): The reaction of PCl₅ with alcohols is often vigorous and can be difficult to control.[5] Although some studies suggest it can be used for the synthesis of tertiary chlorides with retention of configuration under very mild conditions, it is not a generally recommended method for routine preparations.[3][4]
-
Phosphorus Trichloride (PCl₃): When tertiary alcohols are treated with PCl₃, elimination reactions predominate, making it an unsuitable reagent for the synthesis of tertiary alkyl chlorides.
Caption: Logical relationship of reagent suitability for this compound synthesis.
Conclusion
For the laboratory-scale synthesis of this compound from 2-methyl-2-butanol, the use of concentrated hydrochloric acid remains the most effective and straightforward method, providing high yields in a short reaction time. For industrial-scale production, the continuous-flow microreactor synthesis from isoamylene and hydrochloric acid presents a highly efficient, safe, and scalable alternative. Alternative chlorinating agents such as SOCl₂, PCl₅, and PCl₃ are generally not recommended for the synthesis of this tertiary alkyl halide due to competing elimination reactions and/or hazardous reaction conditions. The choice of synthetic route will ultimately depend on the desired scale of production, available equipment, and safety considerations.
References
A Spectroscopic Showdown: Unmasking the Transformation of 2-Methyl-2-butanol to 2-Chloro-2-methylbutane
A detailed spectroscopic comparison of the tertiary alcohol, 2-methyl-2-butanol (B152257), and its corresponding alkyl halide, 2-chloro-2-methylbutane, reveals key transformations at the molecular level. This guide provides an objective analysis of the infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data, supported by detailed experimental protocols for researchers, scientists, and professionals in drug development.
The conversion of 2-methyl-2-butanol to this compound is a classic example of a nucleophilic substitution reaction, specifically an SN1 reaction, where the hydroxyl group of the alcohol is replaced by a chlorine atom. This transformation results in significant changes in the molecule's interaction with electromagnetic radiation, which are readily observed through various spectroscopic techniques. These spectroscopic fingerprints are crucial for confirming the successful synthesis of the target molecule and for assessing its purity.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative summary of the key spectroscopic features of 2-methyl-2-butanol and this compound, facilitating a direct comparison.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 2-Methyl-2-butanol (Precursor Alcohol) | This compound (Product) |
| O-H Stretch | Broad, 3200-3600 cm⁻¹[1] | Absent |
| C-O Stretch | ~1150-1200 cm⁻¹ | Absent |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹[2] |
| C-Cl Stretch | Absent | 600-800 cm⁻¹[1][2] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (300 MHz, CDCl₃)
| Proton Environment | 2-Methyl-2-butanol (Precursor Alcohol) | This compound (Product) |
| Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (next to -OH/Cl) | ~1.25 | Singlet |
| -CH₂- | ~1.50 | Quartet |
| -CH₃ (of ethyl group) | ~0.90 | Triplet |
| -OH | Variable (typically 1.5-4.0) | Singlet (broad) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (75 MHz, CDCl₃)
| Carbon Environment | 2-Methyl-2-butanol (Precursor Alcohol) | This compound (Product) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-OH / C-Cl | ~71 | ~75 |
| -CH₂- | ~37 | ~45 |
| -CH₃ (next to -OH/Cl) | ~29 | ~34 |
| -CH₃ (of ethyl group) | ~9 | ~10 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Synthesis of this compound from 2-Methyl-2-butanol
The synthesis of this compound is achieved by reacting 2-methyl-2-butanol with concentrated hydrochloric acid.[3][4] The hydroxyl group is protonated by the acid, forming a good leaving group (water). The departure of water results in a stable tertiary carbocation, which is then attacked by the chloride ion to form the final product.
Infrared (IR) Spectroscopy
A thin film of the liquid sample (either 2-methyl-2-butanol or this compound) is prepared for IR analysis.[5][6]
-
Sample Preparation: A drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[5][6]
-
Cell Assembly: A second salt plate is carefully placed on top to create a thin capillary film of the liquid between the plates.[6]
-
Data Acquisition: The "sandwich" is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples for both ¹H and ¹³C NMR are prepared by dissolving the compound in a deuterated solvent.
-
Sample Preparation: Approximately 5-25 mg of the liquid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7] The solution is then transferred to a clean NMR tube.
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on a 75 MHz NMR spectrometer using broadband proton decoupling to ensure that all carbon signals appear as singlets.[8] A sufficient number of scans and a suitable relaxation delay are employed to obtain a high-quality spectrum.
Logical Relationship of Synthesis
The following diagram illustrates the straightforward conversion of the precursor alcohol to the final alkyl halide product.
References
- 1. homework.study.com [homework.study.com]
- 2. sites.bu.edu [sites.bu.edu]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Solvolysis of 2-Chloro-2-methylbutane via the Grunwald-Winstein Equation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solvolysis of 2-chloro-2-methylbutane (tert-amyl chloride) within the framework of the Grunwald-Winstein equation. By examining its reactivity alongside other tertiary alkyl halides, this document aims to offer insights into the factors governing S_N1 reaction mechanisms, particularly the influence of solvent ionizing power and nucleophilicity. The experimental data and protocols presented herein serve as a valuable resource for researchers investigating reaction kinetics and solvent effects in organic synthesis and medicinal chemistry.
Unraveling Solvent Effects: The Grunwald-Winstein Equation
The Grunwald-Winstein equation is a linear free-energy relationship that quantifies the effect of the solvent on the rate of solvolysis reactions. The original equation is expressed as:
log(k/k₀) = mY
where:
-
k is the rate constant for solvolysis in a given solvent.
-
k₀ is the rate constant for solvolysis in the reference solvent (80% ethanol (B145695)/20% water).
-
m is the sensitivity of the substrate to the solvent's ionizing power.
-
Y is a measure of the solvent's ionizing power.
An extended form of the equation accounts for the solvent's nucleophilicity:
log(k/k₀) = mY + lN
where:
-
l is the sensitivity of the substrate to solvent nucleophilicity.
-
N is the solvent nucleophilicity parameter.
For the solvolysis of tertiary alkyl halides like this compound, which typically proceed through an S_N1 mechanism, the 'm' value is expected to be close to 1, indicating a high sensitivity to the solvent's ability to stabilize the carbocation intermediate. The 'l' value provides insight into the degree of nucleophilic assistance from the solvent in the rate-determining step.
Comparative Solvolysis Data
The following tables summarize key experimental data for the solvolysis of this compound and its comparison with other tertiary alkyl halides.
Table 1: Solvolysis Data for this compound at 25°C
| Solvent Composition (v/v) | Y_Cl | N_OTs | log k (s⁻¹) for this compound |
| 100% EtOH | -2.52 | -0.37 | -4.96 |
| 90% EtOH | -0.93 | -0.01 | -3.83 |
| 80% EtOH | 0.00 | 0.00 | -3.42 |
| 70% EtOH | 0.77 | 0.04 | -2.93 |
| 60% EtOH | 1.39 | 0.06 | -2.48 |
| 50% EtOH | 1.95 | 0.08 | -2.06 |
| 40% EtOH | 2.55 | 0.10 | -1.60 |
| 30% EtOH | 3.12 | 0.12 | -1.13 |
| 80% Acetone | -0.85 | -0.42 | -4.27 |
| 60TFE-40EtOH | 0.63 | -1.01 | -4.96 |
| 80TFE-20EtOH | 1.89 | -1.72 | -4.10 |
Data sourced from "The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides: a Grunwald-Winstein Analysis" and other sources compiling solvent parameters.
Table 2: Comparison of Grunwald-Winstein Parameters for Tertiary Alkyl Halides
| Substrate | m (sensitivity to Y) | l (sensitivity to N) |
| This compound | ~0.9 (literature estimates) | 0.32 ± 0.05[1] |
| tert-Butyl chloride | 1.00 (by definition) | ~0.3-0.4 (disputed) |
| 1-Adamantyl chloride | ~1.2 | ~0.0 (no rear-side attack) |
| 3-Chloro-3-methylbutyne | Not directly comparable | 0.39 ± 0.04[1] |
| 2-Bromo-2-methyl-1-phenylpropane | Not directly comparable | 0.26 ± 0.03[1] |
This comparison highlights that this compound exhibits a moderate sensitivity to solvent nucleophilicity, suggesting some degree of nucleophilic solvent assistance in the stabilization of the transition state leading to the carbocation intermediate.[1]
Experimental Protocol: Kinetic Analysis of this compound Solvolysis
This protocol is adapted from established methods for studying the solvolysis of tertiary alkyl halides.
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in various solvent systems.
Materials:
-
This compound (tert-amyl chloride)
-
Various anhydrous solvents (e.g., ethanol, acetone, 2,2,2-trifluoroethanol) and deionized water to prepare binary mixtures
-
Standardized sodium hydroxide (B78521) solution (~0.05 M)
-
Phenolphthalein (B1677637) indicator solution
-
Volumetric flasks, pipettes, burette, and titration flasks
-
Constant temperature water bath
Procedure:
-
Solvent Preparation: Prepare a series of binary solvent mixtures (e.g., varying percentages of ethanol in water) by volume.
-
Reaction Initiation:
-
Place a known volume of the desired solvent mixture into a reaction flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in a constant temperature water bath.
-
Add a small, accurately known amount of this compound to the solvent mixture with vigorous stirring to initiate the reaction. Start a stopwatch immediately.
-
-
Titration:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent in which the reaction is significantly slower (e.g., pure acetone).
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the liberated HCl with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Infinity Titration: To determine the initial concentration of the this compound, allow a separate sample of the reaction mixture to proceed to completion (approximately 10 half-lives). Titrate the total amount of HCl produced.
-
Data Analysis:
-
Calculate the concentration of HCl at each time point from the titration data.
-
The concentration of unreacted this compound at time 't' is proportional to (V_∞ - V_t), where V_∞ is the volume of NaOH for the infinity titration and V_t is the volume at time 't'.
-
Plot ln(V_∞ - V_t) versus time. The plot should be linear for a first-order reaction.
-
The rate constant (k) is the negative of the slope of this line.
-
Visualizing the Relationships
Experimental Workflow
Caption: Workflow for the kinetic analysis of this compound solvolysis.
Grunwald-Winstein Equation Logic
Caption: Logical relationship of parameters in the extended Grunwald-Winstein equation.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-2-Methylbutane: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 2-chloro-2-methylbutane, also known as tert-amyl chloride, is paramount in any laboratory setting. Due to its hazardous properties, stringent procedures must be followed to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the proper management of this compound waste streams.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This chemical is a highly flammable liquid and can cause skin and eye irritation.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the mandatory use of:
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option to prevent skin contact.
-
Laboratory Coat: To protect skin and clothing.
-
Closed-Toe Shoes: To safeguard against spills.
Handling Environment:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] Smoking is strictly prohibited in areas where it is handled or stored.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition.[1]
Data Presentation: Hazard and Disposal Information
For quick reference, the following table summarizes the key quantitative data and classifications for this compound waste.
| Parameter | Value/Information | Source(s) |
| UN Number | UN1107 or UN1993 | [2][3][4][5] |
| Proper Shipping Name | AMYL CHLORIDES or Flammable liquids, n.o.s. (this compound) | [2][3] |
| Transport Hazard Class | 3 (Flammable Liquid) | [2][3] |
| Packing Group | II | [2][3] |
| EPA Hazardous Waste Code | F002 (as a spent halogenated solvent) | [1][6][7][8][9] |
| Disposal Method | Chemical Incineration | [10] |
| Incineration Temperature | >1100°C for wastes with >1% halogenated organic substances | [10][11] |
| Incinerator Residence Time | Minimum of 2 seconds | [10] |
Detailed Protocol for Waste Segregation and Collection
The following protocol details the step-by-step methodology for the safe segregation and collection of this compound waste in a laboratory setting, preparing it for final disposal.
Materials:
-
Designated "Halogenated Organic Waste" container (compatible material, e.g., not galvanized steel)
-
Hazardous waste labels/tags
-
Chemical fume hood
-
Appropriate PPE (as listed above)
Procedure:
-
Waste Identification: Identify all waste streams containing this compound. This includes unused or surplus chemical, solutions containing the compound, and contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Waste Segregation:
-
Crucially, this compound waste must be segregated into a dedicated container for halogenated organic waste .[2]
-
Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[10]
-
Ensure that halogenated waste is not mixed with other incompatible waste streams such as acids, bases, or oxidizers.
-
-
Container Preparation and Labeling:
-
Obtain a suitable waste container from your institution's Environmental Health and Safety (EHS) department or designated provider. The container should be in good condition with a secure lid.
-
Before adding any waste, affix a "Hazardous Waste" label or tag to the container.
-
Clearly list "this compound" and all other chemical constituents with their approximate percentages on the label.
-
-
Waste Collection:
-
Transfer the liquid waste into the designated halogenated waste container. This should be performed within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container securely closed at all times, except when actively adding waste.
-
Do not overfill the container. A general guideline is to fill it to no more than 90% capacity to allow for vapor expansion.
-
-
Contaminated Solid Waste:
-
Solid materials (e.g., gloves, absorbent paper) that are contaminated with this compound should also be collected as hazardous waste.
-
Place these materials in a separate, clearly labeled container or bag for solid hazardous waste, as per your institution's guidelines.
-
-
Storage of Waste Containers:
-
Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is stored away from ignition sources and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or reaches the institutional time limit for accumulation, contact your EHS department to arrange for pickup.
-
Complete all necessary waste disposal forms as required by your institution.
-
Spill Management
In the event of a spill, evacuate personnel from the immediate area and remove all ignition sources.[1] Contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material using non-sparking tools and place it into the designated halogenated waste container for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 594-36-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. wku.edu [wku.edu]
- 7. deq.mt.gov [deq.mt.gov]
- 8. media.suweb.site [media.suweb.site]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? [corpseed.com]
- 11. epawebapp.epa.ie [epawebapp.epa.ie]
Essential Safety and Operational Guide for 2-Chloro-2-methylbutane
This guide provides immediate safety, handling, and disposal protocols for 2-Chloro-2-methylbutane (tert-Amyl chloride), tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
Chemical Safety and Properties
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 594-36-5 | [1] |
| Molecular Formula | C5H11Cl | [3] |
| Molecular Weight | 106.60 g/mol | [3] |
| Boiling Point | 83-85.61°C | [1][3] |
| Melting Point | -73°C | [3] |
| Specific Gravity | 0.866 g/cm³ | [3] |
| GHS Classification | Flammable Liquid (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3) |
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical barriers to exposure. The following PPE is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3][4]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
Required PPE:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][3] Gloves must be inspected before use and changed frequently, especially after direct contact with the chemical.[1]
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[3][5] For larger quantities or splash hazards, a chemical-resistant apron should be worn.[5]
-
-
Respiratory Protection: If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge.[3] Respirator use must comply with OSHA's regulations in 29 CFR 1910.134 or European Standard EN 149.[3]
Operational Procedures
Handling and Storage:
-
Read and understand the Safety Data Sheet (SDS) before handling.
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][6]
-
Avoid breathing vapors or mist.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Spill and Disposal Plan
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel. For major spills, evacuate the area and call for emergency response.[7][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby ignition sources (e.g., open flames, hot surfaces) and use spark-proof tools.[1][3]
-
Containment: For minor spills, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[9] Start from the outside and work inwards to prevent spreading.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[1][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[7]
-
PPE Removal: Remove and decontaminate or dispose of all PPE properly.
-
Reporting: Report the incident to the appropriate laboratory or institutional safety officer.
Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[3]
-
Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[9]
-
Empty containers may retain product residue and can be dangerous.[3] Do not reuse empty containers; they should be handled as hazardous waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | 594-36-5 | TCI AMERICA [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 9. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
